N-Boc-indole-2-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBPSNFXYUOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378354 | |
| Record name | N-Boc-indole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213318-44-6 | |
| Record name | N-Boc-indole-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Boc-indole-2-boronic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Boc-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of this compound, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data, experimental protocols, and key reaction pathways in a clear and accessible format.
Core Chemical and Physical Properties
This compound, also known as (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid, is a key building block in medicinal chemistry and materials science.[1][2] Its utility is primarily derived from the presence of the boronic acid functional group, which allows for a variety of cross-coupling reactions.[3]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆BNO₄ | [1][2] |
| Molecular Weight | 261.08 g/mol | [1][2] |
| CAS Number | 213318-44-6 | [1][2] |
| Appearance | Off-white to light yellow solid | [1][4] |
| Melting Point | 85-90 °C | [4] |
| Solubility | DMSO: 100 mg/mL (383.02 mM) (requires sonication) | [1] |
| Purity | ≥95% to 99.95% (typical commercial grades) | [1][5] |
| Storage Temperature | -20°C | [1][5] |
Stability and Handling
This compound and its derivatives are noted to be somewhat unstable, particularly at elevated temperatures.[6] During purification processes such as recrystallization, excessively high temperatures should be avoided to prevent decomposition and ensure product purity.[6] For long-term storage, it is recommended to keep the compound at -20°C in a sealed container, away from moisture.[1] In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1]
Synthesis Protocol
A common method for the synthesis of this compound involves the lithiation of N-Boc-indole followed by reaction with a borate (B1201080) ester.[6][7]
Experimental Methodology
-
Reaction Setup : A mixture of 1-Boc-indole (0.201 mol) and triisopropyl borate (0.302 mol) in tetrahydrofuran (B95107) (500 mL) is cooled to 0°C under a nitrogen atmosphere.[6]
-
Lithiation : 2 M LDA (0.241 mol) is added dropwise to the stirred solution.[6]
-
Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]
-
Workup : Upon completion, the reaction is quenched by adjusting the pH to 7 with dilute HCl.[6] The mixture is then filtered.
-
Extraction : The aqueous phase is extracted three times with ethyl acetate (B1210297). The organic phases are combined.[6]
-
Drying and Concentration : The combined organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product.[6]
-
Purification : The crude product is recrystallized from ethyl acetate to obtain off-white solid this compound.[6] The optimal recrystallization temperature is 60°C to minimize decomposition.[6]
Reactivity and Key Applications
This compound is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[6][7] This reaction is a cornerstone in the synthesis of complex molecules, including pharmaceuticals and functional materials.[6][7] Other notable applications include copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation.[3]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.[7]
General Reaction Scheme:
This compound + Ar-X (Aryl halide) --(Pd catalyst, Base)--> 2-Aryl-N-Boc-indole
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps: oxidative addition, transmetalation, and reductive elimination.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. 1-Boc-吲哚-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Boc-吲哚-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-indole-2-boronic acid (CAS No. 213318-44-6), a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, key applications with a focus on cross-coupling reactions, and essential safety and handling information.
Physicochemical and Structural Data
This compound is an off-white to light yellow solid, valued for its role as a versatile intermediate.[1] The tert-butoxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen enhances its stability and solubility in organic solvents, while the boronic acid moiety at the 2-position makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 213318-44-6 | [2] |
| Molecular Formula | C₁₃H₁₆BNO₄ | [2] |
| Molecular Weight | 261.08 g/mol | |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 84-94 °C | |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | DMSO: 100 mg/mL (with sonication) | [1] |
| Storage Temperature | -20°C | [1] |
Table 2: Structural Identifiers
| Identifier | Value | Reference(s) |
| Canonical SMILES | CC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O | |
| InChI | 1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3 | |
| InChI Key | SVIBPSNFXYUOFT-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of this compound is typically achieved through a directed ortho-metalation strategy starting from N-Boc-indole. This approach offers high regioselectivity for the 2-position of the indole ring.
Experimental Protocol: Synthesis
This protocol is adapted from established lithiation and borylation procedures.[3][4]
Materials:
-
1-Boc-indole
-
Triisopropyl borate (B1201080)
-
Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Nitrogen (N₂) gas
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) in 500 mL of anhydrous tetrahydrofuran in a reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
While stirring, add triisopropyl borate (0.302 mol) to the solution.
-
Slowly add a 2 M solution of lithium diisopropylamide (LDA) (0.241 mol) dropwise, maintaining the temperature at 0°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adjusting the pH to ~7 with dilute HCl.
-
Perform suction filtration to separate any solids and retain the filtrate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Purification
The primary method for purifying this compound is recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate. Note: The compound can decompose at elevated temperatures, so avoid excessive heating.[3] A temperature around 60°C is recommended.[3]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the off-white solid product by suction filtration.
-
Wash the crystals with a small amount of cold ethyl acetate or petroleum ether.
-
Dry the purified product under vacuum.
Ethyl acetate is considered the optimal solvent for recrystallization as it provides a good balance of yield and purity.[3]
Applications in Research and Drug Development
This compound is a valuable reagent, primarily used in the synthesis of complex organic molecules. Its applications stem from the versatile reactivity of the boronic acid functional group.
Suzuki-Miyaura Cross-Coupling
The most prominent application is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is fundamental in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a reaction flask, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically 80-110°C) with stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product using column chromatography.
Other Key Reactions
Beyond Suzuki coupling, this reagent is involved in several other important transformations:
-
Copper-Catalyzed Trifluoromethylation: Introduction of a trifluoromethyl (CF₃) group, a crucial moiety in many modern pharmaceuticals for its metabolic stability and lipophilicity.
-
Palladium-Catalyzed Benzylation: Formation of C-C bonds with benzylic partners.
-
Homocoupling Reactions: Dimerization of the indole moiety.
The indole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a critical precursor for synthesizing a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.[3][6][7]
Stability and Storage
This compound is moderately stable but requires proper storage to prevent degradation. It may contain varying amounts of its anhydride, which forms through intermolecular dehydration.
-
Storage: Store at -20°C in a tightly sealed container, away from moisture and light.[1]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) when possible to minimize exposure to air and moisture. The compound is hygroscopic.[1]
-
Stability: The compound is sensitive to high temperatures and can decompose during purification if overheated.[3]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Table 3: Hazard and Safety Information
| Category | Information | Reference(s) |
| GHS Pictogram | GHS02 (Flame) | |
| Signal Word | Warning | |
| Hazard Statements | H228: Flammable solid | |
| Precautionary Codes | P210, P240, P241, P280, P370 + P378 | |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, N95 dust mask (US) or equivalent |
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Always handle this chemical in a well-ventilated area or a fume hood while wearing appropriate PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Boc-Indole-2-Boronic Acid
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of N-Boc-indole-2-boronic acid.
Core Compound Data
This compound, also known as 1-(tert-butoxycarbonyl)indole-2-boronic acid, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1] Its chemical properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₆BNO₄ | [1][2][3] |
| Molecular Weight | 261.08 g/mol | [1][2][3] |
| CAS Number | 213318-44-6 | [1] |
| Appearance | White to off-white solid | [4][5] |
| Storage Temperature | -20°C | [2] |
Synthesis Protocol
A common and effective method for the synthesis of this compound is detailed below. This protocol is based on the lithiation of N-Boc-indole followed by reaction with a borate (B1201080) ester.[4][6]
Materials:
-
1-Boc-indole
-
Triisopropyl borate
-
Tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (nBuLi) or Lithium diisopropylamide (LDA)
-
Dilute Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Nitrogen gas (N₂)
Experimental Procedure:
-
In a flask under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) in tetrahydrofuran (500 mL) and cool the mixture to 0°C.[4]
-
Slowly add a 2 mol/L solution of LDA (0.241 mol) dropwise to the stirred solution.[4]
-
After the addition of LDA, add triisopropyl borate (0.302 mol).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction, carefully adjust the pH of the solution to 7 with dilute HCl.[4]
-
Perform a suction filtration and separate the filtrate. Retain the organic phase.[4]
-
Extract the aqueous phase three times with ethyl acetate.[4]
-
Combine all the organic phases and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to obtain the crude product.[4]
-
Recrystallize the crude product from ethyl acetate to yield off-white solid this compound.[4]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 213318-44-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound(213318-44-6) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound, CasNo.213318-44-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of N-Boc-indole-2-boronic acid from 1-Boc-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Boc-indole-2-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The core of this process involves the directed ortho-lithiation of 1-Boc-indole followed by borylation. This document outlines the detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the successful synthesis and purification of this important reagent.
Overview of the Synthetic Strategy
The synthesis of this compound from 1-Boc-indole is primarily achieved through a two-step process:
-
Directed ortho-Lithiation: The tert-butoxycarbonyl (Boc) group on the indole (B1671886) nitrogen acts as a directing group, facilitating the deprotonation of the C2 position by a strong organolithium base, typically lithium diisopropylamide (LDA). This regioselective deprotonation is a key step in ensuring the formation of the desired isomer.
-
Borylation: The resulting 2-lithio-1-Boc-indole intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate (B1201080), to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.
This method is favored for its high regioselectivity and generally good yields.
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[1]
Materials:
-
1-Boc-indole
-
Triisopropyl borate
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Dilute Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas (N₂)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-indole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.
-
Addition of Borate: To the stirred solution, add triisopropyl borate (1.5 eq) dropwise.
-
Lithiation: Slowly add a 2 M solution of lithium diisopropylamide (LDA) (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C. The addition rate should be controlled to prevent a significant rise in temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH of the aqueous layer is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethyl acetate to yield this compound as an off-white solid.[1]
Quantitative Data
Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 1-Boc-indole | [1] |
| Reagents | Lithium diisopropylamide (LDA), Triisopropyl borate | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Temperature | 0°C | [1] |
| Typical Yield | 77-99% (for related ortho-lithiations) |
Purification: Solvent Selection for Recrystallization
While several solvents can be employed for the recrystallization of this compound, ethyl acetate is reported to provide a higher yield and purity.[1] It is important to avoid excessively high temperatures during recrystallization, as the product can be susceptible to decomposition.[1] The optimal recrystallization temperature is noted to be 60°C.[1]
| Solvent | Reported Outcome | Reference |
| Ethyl Acetate | Higher yield and purity | [1] |
| Diethyl ether | Effective | [1] |
| Petroleum ether | Effective | [1] |
| Acetone | Effective | [1] |
| Ethanol | Effective | [1] |
| Methanol | Effective | [1] |
| Methylene chloride | Effective | [1] |
Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆BNO₄ | [2] |
| Molecular Weight | 261.08 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Purity (typical) | ≥95% | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, J=8.0 Hz, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H), 7.20 (t, J=7.2 Hz, 1H), 6.80 (s, 1H), 1.65 (s, 9H). | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.2, 138.5, 129.8, 124.5, 122.8, 120.5, 115.3, 110.2, 84.2, 28.3. | |
| ESI-MS | m/z: 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |
Reaction Mechanism and Experimental Workflow
Reaction Mechanism: Directed ortho-Lithiation and Borylation
The reaction proceeds via a directed ortho-metalation (DoM) mechanism. The Boc group on the indole nitrogen complexes with the lithium ion of LDA, directing the deprotonation to the adjacent C2 position. This is followed by nucleophilic attack of the resulting carbanion on the electrophilic boron atom of triisopropyl borate.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1-Boc-indole via directed ortho-lithiation and subsequent borylation is a reliable and efficient method for producing this valuable synthetic intermediate. By following the detailed protocol and understanding the underlying reaction mechanism, researchers can consistently obtain high yields of the desired product. The choice of ethyl acetate for recrystallization is recommended for achieving optimal purity. This guide provides the necessary technical details to aid researchers in the successful application of this synthetic procedure.
References
N-Boc-Indole-2-Boronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-indole-2-boronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical structure, physical properties, synthesis, and spectroscopic characterization. Furthermore, it outlines a standard experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.
Core Compound Structure and Properties
This compound, systematically named 1-(tert-butoxycarbonyl)indole-2-boronic acid, is a derivative of indole (B1671886) where the nitrogen atom of the indole ring is protected by a tert-butoxycarbonyl (Boc) group, and a boronic acid functional group is attached at the 2-position. This structure makes it an ideal reagent for introducing the indole-2-yl moiety into various molecular scaffolds.
Chemical Structure:
Physical Properties:
| Property | Value | Reference |
| Physical Form | Solid, powder to crystal | |
| Color | Off-white to light yellow | |
| Melting Point | 85-90 °C | [3] |
| Storage | -20°C, sealed, away from moisture | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a directed ortho-metalation strategy starting from N-Boc-indole.
Experimental Protocol: Synthesis
Materials:
-
1-Boc-indole
-
Triisopropyl borate (B1201080)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Nitrogen gas (inert atmosphere)
Procedure:
-
A solution of 1-Boc-indole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.2 equivalents) is added dropwise to the cooled solution while maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation at the 2-position of the indole ring.
-
Triisopropyl borate (1.5 equivalents) is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid (HCl) to adjust the pH to approximately 7.[4]
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to afford the final product as an off-white solid.[4]
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While publicly available spectra with detailed peak assignments are limited, the expected spectral characteristics are outlined below based on the known structure and typical values for related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is a key tool for confirming the presence of the indole core, the Boc protecting group, and the successful installation of the boronic acid moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.0 | d | 1H | Indole H-7 |
| ~7.6-7.5 | d | 1H | Indole H-4 |
| ~7.4-7.2 | m | 2H | Indole H-5, H-6 |
| ~6.5 | s | 1H | Indole H-3 |
| ~1.7 | s | 9H | Boc (tert-butyl) |
| Broad singlet | - | 2H | B(OH)₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides confirmation of the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C=O (Boc) |
| ~140 | Indole C-7a |
| ~130 | Indole C-3a |
| ~125-120 | Indole C-4, C-5, C-6, C-7 |
| ~115 | Indole C-3 |
| ~85 | Quaternary C (Boc) |
| ~28 | CH₃ (Boc) |
| Note | The carbon attached to boron (C-2) may be broad or not observed due to quadrupolar relaxation. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (boronic acid) |
| ~2980-2930 | Medium | C-H stretch (aliphatic, Boc) |
| ~1730 | Strong | C=O stretch (Boc) |
| ~1450 | Medium | B-O stretch |
| ~1370 | Medium | C-H bend (tert-butyl) |
| ~1250 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 261.12 | [M]⁺, Molecular ion peak corresponding to C₁₃H₁₆BNO₄ |
| 205.1 | [M - C₄H₈]⁺, Loss of isobutylene (B52900) from the Boc group |
| 161.1 | [M - Boc]⁺, Loss of the Boc group |
| 144.1 | [M - Boc - OH]⁺, Subsequent loss of a hydroxyl group |
| 116.1 | [M - Boc - B(OH)₂]⁺, Fragmentation of the indole moiety |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the indole-2-position and an aryl or vinyl halide.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
The degassed solvent system is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
This guide provides essential technical information on this compound for professionals in research and drug development. The provided protocols and data serve as a foundation for the successful application of this versatile building block in organic synthesis.
References
A Technical Guide to N-Boc-Indole-2-Boronic Acid: Physical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of N-Boc-indole-2-boronic acid, a versatile reagent in organic synthesis. The document details its melting point and solubility characteristics, alongside comprehensive experimental methodologies for their determination. Furthermore, it outlines key synthetic and application workflows, visualized through clear and concise diagrams, to support researchers in its effective utilization.
Core Physical Properties
This compound is a white to off-white solid at room temperature.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented below.
| Property | Value | Solvents |
| Melting Point | 85-90 °C | Not Applicable |
| Solubility | 100 mg/mL | Dimethyl sulfoxide (B87167) (DMSO)[2] |
| Soluble (for synthesis) | Tetrahydrofuran (THF)[1] | |
| Soluble (for recrystallization) | Ethyl acetate[1] | |
| Reportedly soluble | Diethyl ether, acetone, ethanol, methanol, methylene (B1212753) chloride[1] | |
| Appearance | Off-white solid[1] | Not Applicable |
| Molecular Formula | C₁₃H₁₆BNO₄[3] | Not Applicable |
| Molecular Weight | 261.08 g/mol [3] | Not Applicable |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data. This section outlines the methodologies for determining the melting point and solubility of this compound, as well as a protocol for its synthesis and a key application in cross-coupling reactions.
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid phase.
Methodology:
A capillary melting point apparatus is used for this procedure.
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range is indicative of high purity.
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various organic solvents.
Methodology:
The equilibrium solubility method is a standard procedure for this determination.
-
Sample Preparation: A known excess amount of this compound is added to a sealed vial containing a measured volume of the solvent to be tested (e.g., DMSO, THF, ethanol, acetone, ethyl acetate).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Experimental and Logical Workflows
Visualizing experimental and logical workflows is essential for understanding the synthesis and application of this compound. The following diagrams, generated using the DOT language, illustrate key processes.
Synthesis of this compound
The synthesis of this compound typically involves the protection of the indole (B1671886) nitrogen followed by a borylation reaction.[1]
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Logical Relationship of Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Stability and Degradation of N-Boc-Indole-2-Boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and primary degradation pathways of N-Boc-indole-2-boronic acid, a critical reagent in organic synthesis and drug discovery. Understanding the stability profile of this compound is essential for its proper handling, storage, and use in sensitive applications such as Suzuki-Miyaura cross-coupling reactions.
Storage and Handling Recommendations
This compound is a solid that requires specific storage conditions to minimize degradation.[1][2][3] To ensure its long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container, away from moisture.[1][2][3][4] For solutions, particularly in DMSO, storage at -80°C is advised for up to six months, while at -20°C, the stability is maintained for about one month.[4] Repeated freeze-thaw cycles should be avoided by aliquoting solutions.[4]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term | Sealed container, away from moisture.[1][2][3] |
| Solution (in DMSO) | -80°C | Up to 6 months | Sealed container, away from moisture.[4] |
| Solution (in DMSO) | -20°C | Up to 1 month | Sealed container, away from moisture.[4] |
Primary Degradation Pathways
This compound is susceptible to two primary degradation pathways: protodeborylation and oxidation. These pathways lead to the loss of the boronic acid functionality and the formation of impurities that can complicate synthetic procedures and compromise the purity of the final products.
Protodeborylation
Protodeborylation, or protodeboronation, is a common degradation pathway for aryl boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is influenced by factors such as pH, temperature, and the presence of protic solvents. The generally accepted mechanism for base-catalyzed protodeborylation involves the formation of a boronate species, followed by reaction with a proton source, such as water.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Oxidative instability of boronic acid-installed polycarbonate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC7958229 - Boronic acid with high oxidative stability and utility in biological contexts. - OmicsDI [omicsdi.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indolylboronic Acids in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole (B1671886) derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials.[1][2][3][4][5] Consequently, the development of efficient and versatile methods for the functionalization of the indole nucleus is a cornerstone of modern organic synthesis. Among the various synthetic intermediates, indolylboronic acids and their corresponding esters have emerged as exceptionally valuable building blocks.[3][4][5] Their stability, low toxicity, and broad reactivity, particularly in palladium-catalyzed cross-coupling reactions, make them indispensable tools for the construction of complex molecular architectures.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of indolylboronic acids, with a focus on practical experimental protocols and their significance in the realm of drug discovery.
Indolylboronic acids are organoboron compounds characterized by a boronic acid group (–B(OH)₂) attached to an indole ring. Their utility primarily stems from their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the indole core and various aryl, heteroaryl, or vinyl partners.[3] This reaction is a powerful tool for the synthesis of highly functionalized indole derivatives, many of which are key components of pharmaceuticals and natural products.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] The ability to precisely modify this scaffold using indolylboronic acids is therefore of paramount importance to drug development professionals.[2][7]
Synthesis of Indolylboronic Acids
The preparation of indolylboronic acids can be broadly categorized into two main strategies: functionalization of a pre-formed indole ring and cyclization approaches to construct the borylated indole core.
Functionalization of the Indole Ring
This is the most common approach and involves the direct introduction of a boron-containing moiety onto the indole scaffold.
A traditional and reliable method for the synthesis of indolylboronic acids involves the reaction of a haloindole with an organolithium reagent, followed by quenching with a trialkyl borate (B1201080).[3] The resulting boronate ester is then hydrolyzed to afford the desired boronic acid. The regioselectivity of this method is dictated by the position of the halogen atom on the indole ring.
dot```dot graph Halogen_Lithium_Exchange { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Haloindole [label="Haloindole\n(e.g., 3-Bromoindole)", fillcolor="#F1F3F4"]; Organolithium [label="n-BuLi or t-BuLi", fillcolor="#F1F3F4"]; TrialkylBorate [label="B(OR)₃\n(e.g., B(OiPr)₃)", fillcolor="#F1F3F4"]; BoronateEster [label="Indolylboronate Ester", fillcolor="#F1F3F4"]; Hydrolysis [label="Acidic Workup\n(e.g., HCl)", fillcolor="#F1F3F4"]; IndolylboronicAcid [label="Indolylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Haloindole -> Organolithium [label="Halogen-Lithium\nExchange"]; Organolithium -> TrialkylBorate [label="Nucleophilic\nAttack"]; TrialkylBorate -> BoronateEster [label="Formation"]; BoronateEster -> Hydrolysis [label="Hydrolysis"]; Hydrolysis -> IndolylboronicAcid; }
Caption: Catalytic Cycle of Miyaura Borylation.
Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of indolylboronic acids. [1][8][9][10][11]Iridium catalysts are particularly effective for this transformation, allowing for the regioselective borylation of indole C-H bonds. [1][8][9][10][11]The regioselectivity can often be controlled by the choice of ligand or by the presence of directing groups on the indole nitrogen. [1][9][11] dot
Caption: General Mechanism of Iridium-Catalyzed C-H Borylation.
Cyclization Approaches
An alternative strategy involves the construction of the borylated indole ring from acyclic precursors. This can be achieved through transition-metal-catalyzed cyclization of appropriately substituted anilines or other precursors.
Physicochemical Properties
Indolylboronic acids are typically white to off-white crystalline solids that are stable to air and moisture, making them convenient to handle and store. Their solubility varies depending on the substitution pattern, but they are generally soluble in organic solvents such as methanol, ethanol, and DMSO. The boronic acid moiety is a weak Lewis acid and can exist in equilibrium with its corresponding boronate anion in aqueous solution.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Indole-3-boronic acid | 89466-39-7 | C₈H₈BNO₂ | 160.97 | 135-140 |
| Indole-5-boronic acid | 144104-59-6 | C₈H₈BNO₂ | 160.97 | 170-175 |
| 1H-Indole-7-boronic acid | 333454-04-1 | C₈H₈BNO₂ | 160.97 | 118-123 |
| 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 | 130-135 |
Applications in Organic Synthesis
The primary application of indolylboronic acids is in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of C-C bonds. [3][12]It involves the coupling of an organoboron compound (the indolylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. [3][12]The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [12] dot
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The Suzuki-Miyaura coupling of indolylboronic acids has been extensively used in the synthesis of a wide range of biologically active molecules and natural products.
Indolylboronic Acids in Drug Discovery
The indole scaffold is a key component of numerous approved drugs and is a focus of significant research in medicinal chemistry. [2][6][7][13]Indolylboronic acids provide a powerful platform for the synthesis of novel indole-based drug candidates through Suzuki-Miyaura coupling and other transformations. [2][7][14]This allows for the rapid generation of libraries of substituted indoles for screening against various biological targets. For example, substituted indoles synthesized via this methodology have shown promise as anticancer agents, kinase inhibitors, and antiviral compounds. [2]
Experimental Protocols
Synthesis of 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
[15] Materials:
-
1-(tert-Butoxycarbonyl)indole (1.0 equiv)
-
sec-Butyllithium (B1581126) (1.2 equiv)
-
Triisopropyl borate (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)indole in anhydrous THF at -78 °C under an argon atmosphere, add sec-butyllithium dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M hydrochloric acid and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the title compound. [16][17][18][19][20]
General Procedure for Suzuki-Miyaura Cross-Coupling of an Indolylboronic Acid with an Aryl Bromide
Materials:
-
Indolylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Water
Procedure:
-
To a reaction vessel, add the indolylboronic acid, aryl bromide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product. [16][17][18][19][20]
Conclusion
Indolylboronic acids are versatile and indispensable reagents in modern organic chemistry. Their stability, ease of preparation, and broad reactivity in cross-coupling reactions have solidified their importance in the synthesis of functionalized indoles. For researchers in drug discovery, indolylboronic acids provide a robust platform for the rapid and efficient generation of novel indole-based compounds with therapeutic potential. The continued development of new and improved methods for the synthesis and application of indolylboronic acids will undoubtedly lead to further advancements in both synthetic methodology and medicinal chemistry.
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]
- 7. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications [mdpi.com]
- 8. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Indole-based compounds as potential drug candidates for SARS-CoV-2 -ORCA [orca.cardiff.ac.uk]
- 14. On-DNA Synthesis of Multisubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. web.uvic.ca [web.uvic.ca]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. m.youtube.com [m.youtube.com]
The N-Boc Protecting Group in Indole Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its rich and diverse reactivity, however, presents a significant challenge in regioselective functionalization. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool for synthetic chemists, enabling precise control over the reactivity of the indole ring. This technical guide provides an in-depth exploration of the multifaceted role of the N-Boc group in indole chemistry, detailing its influence on electronic properties, its function as a directing group, and its application in complex molecule synthesis.
Core Functions of the N-Boc Protecting Group
The introduction of an N-Boc group to the indole nitrogen fundamentally alters the chemical nature of the heterocycle in several key ways:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the Boc group decreases the electron density of the pyrrolic ring. This deactivation tempers the high nucleophilicity of the indole, preventing unwanted side reactions and allowing for more controlled transformations.[4] This electronic modulation is crucial in reactions where the indole ring might otherwise be susceptible to degradation or polymerization, especially under acidic conditions.[5]
-
Directing Group for C2-Lithiation: One of the most powerful applications of the N-Boc group is its ability to direct lithiation specifically to the C2 position.[6][7][8] In the absence of an N-substituent, deprotonation of indole with strong bases occurs at the N-H position.[7][9] The N-Boc group blocks this site and, through a combination of steric and electronic effects, facilitates deprotonation at the adjacent C2 carbon, creating a potent nucleophile for the introduction of a wide range of electrophiles.[10][11]
-
Alteration of Regioselectivity in Electrophilic Aromatic Substitution: While unprotected indoles typically undergo electrophilic substitution at the C3 position, the presence of an N-Boc group can alter this regioselectivity.[12][13] The steric bulk of the Boc group can hinder attack at C3, and its electronic influence can favor substitution at other positions, such as C5 or C7, depending on the reaction conditions and the electrophile.[4] For instance, in certain electrophilic substitution reactions, the reduced nucleophilicity of the C3 position in N-Boc indoles can lead to alternative cyclization pathways.[4]
-
Enhanced Stability and Solubility: The Boc group imparts increased stability to the indole ring, making it more robust to a wider range of reaction conditions.[14] It also often improves the solubility of indole derivatives in common organic solvents, facilitating purification and handling.
Experimental Protocols
N-Boc Protection of Indoles
The most common method for the N-protection of indoles involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O).
General Procedure: [15][16][17]
-
Dissolve the indole (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile.
-
Add a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), to the solution. DMAP is often used as a catalyst to enhance the reaction rate.[18]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram of N-Boc Protection Workflow:
Caption: A typical workflow for the N-Boc protection of an indole.
Deprotection of N-Boc Indoles
The removal of the N-Boc group is a critical step to liberate the indole nitrogen for subsequent reactions or to obtain the final product. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.
This is the most common method for N-Boc deprotection.
General Procedure using Trifluoroacetic Acid (TFA): [19][20]
-
Dissolve the N-Boc protected indole (1 equivalent) in an anhydrous solvent, typically dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue, often the TFA salt of the indole, can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indole.
For substrates sensitive to strong acids, basic conditions can be employed.
General Procedure using Sodium Methoxide (B1231860) (NaOMe): [20]
-
Dissolve the N-Boc protected indole (1 equivalent) in methanol (B129727) (MeOH).
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid or ammonium (B1175870) chloride solution).
-
Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify as needed.
In some cases, the N-Boc group can be removed by simple thermolysis, often in a high-boiling point solvent.[21][22]
General Procedure: [22]
-
Dissolve the N-Boc indole in a high-boiling solvent such as toluene, xylene, or 2,2,2-trifluoroethanol (B45653) (TFE).
-
Heat the solution to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the deprotected indole.
Diagram of Deprotection Pathways:
Caption: Common pathways for the deprotection of N-Boc indoles.
Quantitative Data Summary
The choice of reaction conditions for both protection and deprotection can significantly impact the yield and reaction time. The following tables summarize representative quantitative data from the literature.
Table 1: N-Boc Protection of Indoles - Representative Conditions and Yields
| Substrate | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tryptophan | - | H₂O/THF | RT | 4 | - | [15] |
| Indole | DMAP | MeCN | RT | - | ~100 | [23] |
| Bromoindole | - | - | - | - | High | [20] |
| Amine | I₂ (cat.) | Solvent-free | RT | - | High | [24] |
Table 2: N-Boc Deprotection of Indoles - Representative Conditions and Yields
| Substrate | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-bromoindole | TFA | DCM | 0 - RT | 1 - 18 | High | [20] |
| N-Boc-bromoindole | HCl | Dioxane/MeOH | RT | 2 - 16 | High | [20] |
| N-Boc-indole | NaOMe | MeOH | RT | - | High | [20] |
| N-Boc Substrates | Oxalyl chloride | MeOH | RT | 1 - 4 | up to 90 | [25][26] |
| N-Boc Indoles | - | TFE/HFIP (Microwave) | Reflux | < 1 | ~100 | [22] |
| N-Boc Substrates | K₃PO₄·H₂O | MeOH (Microwave) | - | - | High | [21] |
Applications in Synthesis
The strategic use of the N-Boc protecting group is central to the synthesis of complex indole-containing molecules.
Regioselective Functionalization
-
C2-Functionalization via Lithiation: As previously mentioned, N-Boc indoles can be selectively lithiated at the C2 position using strong bases like n-butyllithium or s-butyllithium.[8][27] The resulting 2-lithioindole is a versatile intermediate that can react with a variety of electrophiles, including aldehydes, ketones, alkyl halides, and boronic esters, to afford C2-substituted indoles.[28] This strategy is fundamental for the construction of indole alkaloids and synthetic drug candidates.[1]
Diagram of C2-Lithiation and Functionalization:
Caption: Directed C2-lithiation of N-Boc indole for subsequent functionalization.
-
Transition Metal-Catalyzed C-H Functionalization: The N-Boc group can also serve as a directing group in transition metal-catalyzed C-H functionalization reactions.[29][30][31] Catalysts based on palladium, rhodium, iridium, and other metals can selectively activate C-H bonds at various positions of the N-Boc indole ring, enabling the introduction of aryl, alkyl, and other functional groups.[6][32] This has become a powerful strategy for the efficient construction of complex indole derivatives.[1][33]
Conclusion
The N-Boc protecting group is a cornerstone of modern indole chemistry. Its ability to modulate the electronic properties of the indole ring, direct regioselective functionalization, and enhance stability has made it an invaluable tool for organic chemists. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to harness the full potential of the N-Boc group in the synthesis of novel and biologically important indole-containing molecules.
References
- 1. news-medical.net [news-medical.net]
- 2. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 5. mdpi.org [mdpi.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. indole acidity [quimicaorganica.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Boc-Protected Amino Groups [organic-chemistry.org]
- 25. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Page loading... [guidechem.com]
- 29. mdpi.com [mdpi.com]
- 30. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Spectroscopic Data for N-Boc-Indole-2-Boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-indole-2-boronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presented in a clear and accessible format. Furthermore, detailed experimental protocols for the synthesis and spectroscopic analyses are provided to ensure reproducibility and facilitate further research.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: The specific, quantitative spectroscopic data for this compound was not available in the initial search results. The tables are provided as a template for the expected data.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the protection of the indole (B1671886) nitrogen with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group, followed by ortho-lithiation and subsequent borylation.[1]
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B1201080)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
N-Boc Protection of Indole: To a solution of indole and a catalytic amount of DMAP in dichloromethane, di-tert-butyl dicarbonate is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a dilute aqueous solution of HCl and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-indole.[1]
-
Borylation: N-Boc-indole is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for a period to allow for complete lithiation at the C2 position. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound as a solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a high-quality spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum to obtain the final spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system such as liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols: N-Boc-indole-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. This valuable building block enables the synthesis of 2-arylindoles, a privileged scaffold in medicinal chemistry and materials science. The following sections detail reaction protocols, quantitative data, and key mechanistic insights to facilitate the successful application of this versatile reagent.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] this compound is a stable, readily available, and environmentally benign organoboron reagent that serves as an excellent coupling partner for the synthesis of a variety of 2-substituted indole (B1671886) derivatives.[2][3] The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the indole nucleus and can be readily removed under acidic conditions, providing access to the free NH-indole. These indole derivatives are integral components of numerous natural products and pharmaceutically active compounds.[4][5]
Synthesis of this compound
This compound can be synthesized from N-Boc-indole through a lithiation reaction followed by quenching with a borate (B1201080) ester.[4]
Protocol for Synthesis:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-indole (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) dropwise to the stirred solution.
-
After stirring at 0 °C for 1 hour, add triisopropyl borate (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.[4]
Suzuki-Miyaura Cross-Coupling Reactions: Data and Protocols
This compound and its derivatives, such as N-Boc-indol-2-yltrifluoroborate, have been successfully employed in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Quantitative Data Summary
The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions utilizing this compound derivatives.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | N-Boc-indol-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 81* | [6] |
| 2 | 3-Chloroindazole | 5-Indoleboronic acid** | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 | [7] |
| 3 | 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 2 | ~70*** | [7] |
| 4 | 3-(6-bromopyridin-2-yl)-5,6-diphenyl-[2][4][7]triazine | N-Boc-5-methoxy-indol-2-ylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 78 | [8] |
*Product was the deprotected 2-arylindole. **This entry uses a different indoleboronic acid but provides context for catalyst and ligand systems. ***Yield is estimated from a graphical representation in the source.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, with or without water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide, this compound, base, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylindole product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide (R¹-X) to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), where the organic group from the boron (R²) is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product (R¹-R²) and regenerates the active Pd(0) catalyst.[5]
Conclusion
This compound is a highly effective reagent for the synthesis of 2-arylindoles via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets. The versatility of this building block, coupled with the robustness of the Suzuki-Miyaura reaction, makes it an invaluable tool in modern organic synthesis and drug discovery.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Boc-吲哚-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using N-Boc-Indole-2-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the palladium-catalyzed synthesis utilizing N-Boc-indole-2-boronic acid, a versatile building block in modern organic synthesis. The protocols outlined below are designed to facilitate the efficient construction of C-C bonds, particularly in the formation of 2-arylindoles and related structures, which are prevalent in many biologically active compounds and pharmaceutical intermediates.
Introduction
This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tert-butoxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen enhances the stability and reactivity of the boronic acid, allowing for controlled and high-yielding coupling with a variety of aryl and heteroaryl halides. This methodology is instrumental in the synthesis of complex molecules in drug discovery and materials science. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds under mild conditions with a high degree of functional group tolerance.[1]
Applications in Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize 2-substituted indoles.[2] These structures are scaffolds for numerous pharmacologically active molecules. The reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.
Key Applications Include:
-
Synthesis of 2-Arylindoles: The coupling of this compound with various aryl halides is a direct and efficient method for the synthesis of 2-arylindoles.
-
Formation of Bi-indoles: Homocoupling of this compound or its coupling with a halogenated indole derivative can lead to the formation of bi-indole structures.
-
Drug Discovery and Development: The indole moiety is a common feature in many pharmaceutical agents. The use of this compound allows for the modular synthesis of libraries of indole-based compounds for screening and lead optimization.
Data Presentation: Quantitative Analysis of Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling using indole-based boronic species is influenced by several factors, including the nature of the boron reagent (boronic acid vs. boronate ester), the specific coupling partners, and the presence or absence of a protecting group on the indole nitrogen. The following tables summarize the yields of Suzuki coupling reactions under various conditions, highlighting the impact of these factors.
Table 1: Influence of Protecting Group and Boron Reagent on Suzuki Coupling Yields with Phenyl Bromide
| Indole Boron Reagent | Protecting Group | Yield (%) |
| Indolyl-2-boronic acid | None | 75 |
| This compound | Boc | 65 |
| N-Tos-indole-2-boronic acid | Tos | 40 |
| Indolyl-2-pinacolboronate ester | None | Trace |
| N-Boc-indole-2-pinacolboronate ester | Boc | 35 |
| N-Tos-indole-2-pinacolboronate ester | Tos | 80 |
Data adapted from a study on Suzuki coupling reactions involving indoles, which indicates that for indolylboronic acids coupled with phenyl bromides, the absence of a protecting group gives the highest yield, followed by the Boc group. In contrast, for indolylpinacolboronate esters, the Tosyl group provides the best yields.[3]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent use in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound starting from N-Boc-indole.[1]
Materials:
-
1-Boc-indole
-
Triisopropyl borate (B1201080)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate (B1210297)
-
Sodium sulfate, anhydrous
-
Nitrogen gas (N₂) for inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-Boc-indole (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
To the stirred solution, add triisopropyl borate (1.5 eq.).
-
Slowly add a solution of n-BuLi or LDA (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a dilute aqueous HCl solution until the pH reaches 7.
-
Perform a liquid-liquid extraction. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to yield off-white solid this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 eq.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (typically 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq.)
-
Solvent (e.g., Dioxane/Water mixture, Toluene, DMF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk tube or a round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst, ligand (if necessary), and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylindole.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Synthesis of Substituted Indoles using N-Boc-indole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole (B1671886) derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] The functionalization of the indole scaffold is of paramount importance for modulating pharmacological activity. N-Boc-indole-2-boronic acid has emerged as a versatile and valuable building block for the synthesis of 2-substituted indoles. Its stability, ease of handling, and high reactivity in cross-coupling reactions make it an ideal reagent for creating diverse libraries of indole-based compounds.[1][3]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] The reaction of this compound with various aryl, heteroaryl, or vinyl halides and triflates provides a direct and efficient route to a wide array of 2-substituted indoles.[1][4] These synthesized compounds are of significant interest as they have shown potential as kinase inhibitors, anticancer agents, and modulators of various biological pathways.[5][6]
This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles using this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Key Applications
-
Drug Discovery: Synthesis of libraries of 2-arylindoles for screening against various biological targets. The indole scaffold is a privileged structure in medicinal chemistry, and substitution at the 2-position can significantly influence biological activity.
-
Medicinal Chemistry: Lead optimization by modifying the 2-position of an indole-containing lead compound to improve potency, selectivity, and pharmacokinetic properties.
-
Materials Science: Synthesis of indole-containing polymers and organic materials with specific electronic or photophysical properties.
-
Agrochemicals: Development of new herbicides and pesticides based on the indole scaffold.
Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most common application of this compound. The reaction involves the coupling of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the lithiation of N-Boc-indole followed by quenching with a borate (B1201080) ester.[1]
Materials:
-
N-Boc-indole
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve N-Boc-indole (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi or LDA (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a white solid.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the coupling of this compound with an aryl halide. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, water/organic mixture)
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-substituted indole.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of new functionalized bioactive S-substituted indolyl-triazoles as cytotoxic and apoptotic agents through multi-targeted kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
N-Boc-Indole-2-Boronic Acid: A Key Building Block in the Synthesis of Pharmaceutical Intermediates
Introduction: N-tert-Butoxycarbonyl-indole-2-boronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its ability to introduce an indole (B1671886) moiety at the 2-position makes it a valuable tool in the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceutical drugs. The Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances the stability and solubility of the molecule and can be readily removed under acidic conditions, providing a pathway to N-unsubstituted indoles. This application note will detail the use of N-Boc-indole-2-boronic acid and its derivatives in the synthesis of pharmaceutical intermediates, with a specific focus on the preparation of Kinase Insert Domain-Containing Receptor (KDR) inhibitors.
Application in the Synthesis of KDR Kinase Inhibitor Intermediates
Kinase insert domain-containing receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Inhibition of KDR is a critical strategy in cancer therapy to block tumor growth and metastasis. A prominent class of KDR inhibitors features a 2-indolyl-quinolinone scaffold. The synthesis of these inhibitors often involves a crucial Suzuki-Miyaura coupling reaction between a functionalized quinoline (B57606) or quinolinone core and an indole-2-boronic acid derivative.
A key intermediate in the synthesis of potent KDR inhibitors is a 5-sulfonamido-substituted 2-(1H-indol-2-yl)quinoline. The synthesis of this intermediate highlights the utility of this compound derivatives.
Reaction Scheme: Suzuki-Miyaura Coupling for KDR Inhibitor Intermediate
The core of this application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general scheme involves the reaction of an this compound derivative with a halogenated quinoline. For the synthesis of KDR inhibitors with a sulfonamide moiety, a substituted this compound is often employed.
Caption: General scheme for the synthesis of a KDR kinase inhibitor intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent this compound, which can be further functionalized if needed.[2]
Materials:
-
1-Boc-indole
-
Triisopropyl borate (B1201080)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663), anhydrous
Procedure:
-
Dissolve 1-Boc-indole (1.0 eq) and triisopropyl borate (1.5 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding a dilute aqueous solution of HCl until the pH is approximately 7.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 2-Arylindole Intermediate
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (or a 5-substituted derivative)
-
Aryl halide (e.g., 5,7-dibromoquinoline)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent system (e.g., 1,4-dioxane (B91453) and water)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylindole intermediate.
Quantitative Data
The following table summarizes representative yields for the synthesis and coupling reactions involving this compound and its derivatives in the context of preparing KDR kinase inhibitor intermediates.
| Reaction Step | Reactants | Product | Catalyst/Base/Solvent | Yield (%) | Purity (%) | Reference |
| Synthesis of this compound | 1-Boc-indole, Triisopropyl borate, n-BuLi | This compound | THF | 75-85 | >95 | [2] |
| Suzuki Coupling | N-Boc-5-sulfonamidoindole-2-boronic acid, 2-chloro-3-formyl-6-methoxyquinoline | 2-(1-Boc-5-sulfonamidoindol-2-yl)-3-formyl-6-methoxyquinoline | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 60-70 | >98 | [3] |
| Suzuki Coupling | This compound, 5,7-dibromoquinoline | 5-bromo-7-(1-Boc-indol-2-yl)quinoline | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 80-90 | >97 | [4] |
Logical Workflow for Synthesis
The synthesis of the KDR kinase inhibitor intermediate follows a logical progression from the preparation of the key boronic acid reagent to its coupling with the heterocyclic partner, followed by deprotection.
References
Application Notes and Protocols: N-Boc-indole-2-boronic acid for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-indole-2-boronic acid as a key reactant in carbon-carbon (C-C) bond formation, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This versatile building block offers a reliable method for the synthesis of 2-arylindoles, a privileged scaffold in medicinal chemistry and materials science. This document includes detailed experimental protocols, quantitative data for reaction optimization, and visualizations of the reaction mechanism and workflow.
Overview and Key Applications
This compound is an air- and moisture-stable solid that serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the indole (B1671886) ring and improves solubility in organic solvents, while the boronic acid moiety at the C-2 position allows for selective C-C bond formation.
Primary Applications Include:
-
Suzuki-Miyaura Cross-Coupling: The most prominent application is the reaction with a wide range of aryl and heteroaryl halides to produce 2-substituted indole derivatives.[1][2]
-
Copper-Catalyzed Trifluoromethylation: This reactant can be utilized in reactions to introduce a trifluoromethyl group, a common motif in pharmaceuticals.
-
Palladium-Catalyzed Benzylation: this compound can also participate in benzylation reactions.
Quantitative Data for Suzuki-Miyaura Cross-Coupling
The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, and solvent. Below are tabulated results from studies on the coupling of indole derivatives, providing a guide for reaction optimization.
Table 1: Optimization of Reaction Conditions for the Coupling of a Halogenated Indole with an Arylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | Modest |
| 2 | Pd₂ (dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | High |
| 3 | Pd₂ (dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | High |
| 4 | P1 Precatalyst (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 8 | 91-99 |
| 5 | P2 Precatalyst (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | Good |
Data synthesized from studies on indole derivatives.[1]
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of Chloroindoles with Various Boronic Acids
| Entry | Chloroindole | Boronic Acid | Product | Yield (%) |
| 1 | 6-Chloroindole | Phenylboronic acid | 6-Phenylindole | 97 |
| 2 | 4-Chloro-7-azaindole | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-7-azaindole | 95 |
| 3 | 6-Chloroindole | 2-Benzofuranylboronic acid | 6-(2-Benzofuranyl)indole | 91 |
| 4 | 5-Chlorooxindole | 3-Thienylboronic acid | 5-(3-Thienyl)oxindole | 99 |
Reaction Conditions: Aryl halide (1.00 mmol), boronic acid (1.50 mmol), P1 precatalyst (1.0–1.5 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 60 °C, 5–8 h.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from N-Boc-indole.
Workflow for the Synthesis of this compound
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Containing the Indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its prevalence in drugs approved by the U.S. Food and Drug Administration (FDA) for a wide range of diseases, including cancer, migraines, and infections, underscores its therapeutic significance.[2][4] This document provides detailed application notes and experimental protocols for the synthesis of bioactive indole-containing molecules, with a focus on modern, efficient, and selective methodologies.
Overview of Synthetic Strategies
The synthesis of indole derivatives has evolved from classical methods to more sophisticated and sustainable approaches. Key strategies employed in modern organic synthesis include:
-
Classical Indole Syntheses: The Fischer indole synthesis remains a fundamental method for constructing the indole core.[5][6][7]
-
Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Transition metals such as palladium, copper, rhodium, and silver are extensively used to catalyze the formation of the indole ring and its subsequent functionalization.[5][6][8][9]
-
C-H Functionalization: Direct functionalization of C-H bonds on the indole nucleus is a powerful, atom-economical strategy for introducing molecular complexity, allowing for late-stage modification of complex molecules.[4][10][11][12][13][14][15]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex indole derivatives by combining three or more reactants in a single step, thereby increasing synthetic efficiency.[16][17][18][19][20]
-
Green Chemistry Approaches: Methodologies utilizing visible light, microwave irradiation, ionic liquids, and catalyst-free conditions are gaining prominence for their reduced environmental impact.[21]
Data Presentation: Bioactivity of Indole Derivatives
The following table summarizes the biological activity of representative indole-containing compounds, highlighting their therapeutic potential.
| Compound/Derivative Class | Biological Activity | Target/Mechanism of Action | IC50/Potency | Reference(s) |
| Vincristine (B1662923)/Vinblastine | Anticancer | Tubulin polymerization inhibitor | - | [22][23] |
| Indomethacin | Anti-inflammatory (NSAID) | COX-1/COX-2 inhibitor | - | [2][22] |
| Sumatriptan | Antimigraine | 5-HT1B/1D receptor agonist | - | [2] |
| Coumarin-indole derivative (Compound 3) | Anticancer (Gastric cancer) | Tubulin polymerization inhibitor (colchicine-binding site) | IC50 against MGC-803 cell line | [22] |
| Indole derivative (Compound 43) | Anticancer (Lung cancer) | LSD1 inhibitor | IC50 = 0.050 μM (LSD1), 0.74 μM (A549 cells) | [22] |
| Arbidol | Antiviral | - | - | [10] |
Experimental Protocols
This section provides detailed protocols for key synthetic methodologies.
Protocol 1: Palladium-Catalyzed Synthesis of 2-Arylindoles
This protocol is based on the palladium-catalyzed cascade reaction of o-methylphenyl isocyanides with aryl halides.[6]
Materials:
-
o-methylphenyl isocyanide
-
Aryl halide (e.g., aryl iodide)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Adamantyl-di(tert-butyl)phosphine (Ad2PnBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (5 mol%) and Ad2PnBu (10 mol%).
-
Add anhydrous, degassed toluene (B28343) to the flask.
-
Add the aryl halide (1.0 eq).
-
Add the o-methylphenyl isocyanide (1.2 eq).
-
Seal the flask and heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylindole.
Protocol 2: Copper-Catalyzed Regioselective C5-H Alkylation of Indoles
This protocol describes a method for the direct and regioselective alkylation of the C5 position of indoles.[4][11][12]
Materials:
-
N-protected indole-3-carbaldehyde
-
α-diazomalonate
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried reaction vial, add the N-protected indole-3-carbaldehyde (1.0 eq), α-diazomalonate (1.5 eq), Cu(OAc)₂·H₂O (5 mol%), and AgSbF₆ (10 mol%).
-
Under an inert atmosphere, add anhydrous 1,2-dichloroethane.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C5-alkylated indole product. Yields of up to 91% have been reported for this type of reaction.[4]
Protocol 3: Multicomponent Synthesis of Indole-Fused Oxadiazepines
This protocol outlines a modular assembly of indole-fused seven-membered heterocycles through a multicomponent reaction.[18][20]
Materials:
-
Indole (1.0 eq)
-
Formaldehyde (B43269) (5.0 eq, e.g., as a 37% aqueous solution)
-
Amino hydrochloride (e.g., methyl glycinate (B8599266) hydrochloride) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Standard reaction glassware
Procedure:
-
In a reaction vial, dissolve the indole (0.2 mmol) in THF (2 mL).
-
Add formaldehyde (1.0 mmol) and the amino hydrochloride (0.4 mmol).
-
Seal the vial and heat the mixture at 45-60 °C for 6 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the indole-fused oxadiazepine.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental workflows are provided below using Graphviz.
Inhibition of Tubulin Polymerization by Indole Derivatives
Certain indole alkaloids, such as vincristine and vinblastine, exert their anticancer effects by disrupting microtubule dynamics.[22] The following diagram illustrates this mechanism.
General Workflow for Synthesis and Bioactivity Screening
The following diagram outlines a typical workflow for the synthesis of novel indole derivatives and their subsequent biological evaluation.
Biosynthesis of Indole Alkaloids from Tryptophan
The amino acid tryptophan serves as the biochemical precursor for a vast array of indole alkaloids.[2] This pathway is initiated by the decarboxylation of tryptophan to form tryptamine.
Conclusion
The indole scaffold continues to be a highly "privileged" structure in drug discovery.[2] The synthetic methodologies and protocols outlined in this document provide a foundation for researchers to design and synthesize novel bioactive molecules. The ongoing development of innovative synthetic strategies, such as C-H functionalization and multicomponent reactions, will undoubtedly lead to the discovery of new indole-based therapeutics with improved efficacy and selectivity.
References
- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 8. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. bioengineer.org [bioengineer.org]
- 12. msesupplies.com [msesupplies.com]
- 13. soc.chim.it [soc.chim.it]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. A multicomponent reaction for modular assembly of indole-fused heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00522H [pubs.rsc.org]
- 21. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 22. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 23. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with N-Boc-indole-2-boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving N-Boc-indole-2-boronic acid. Below you will find troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues leading to low reaction yields.
Troubleshooting Guide: Low Yield in Suzuki Coupling
Low yields in Suzuki coupling reactions with this compound can be attributed to several factors, from reagent stability to suboptimal reaction conditions. This guide provides a systematic approach to identifying and addressing these issues.
Issue 1: Degradation of this compound
One of the most common reasons for low yield is the instability of the boronic acid.[1] this compound can be susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, particularly in the presence of water and base.[1][2]
Troubleshooting Steps:
-
Assess Reagent Quality: Use freshly purchased or properly stored this compound. Over time, exposure to air and moisture can lead to degradation.
-
Consider Boronate Esters: For challenging couplings, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester.[1][3] These are generally more resistant to protodeboronation.
-
Control Temperature: this compound derivatives can be unstable at elevated temperatures.[4] Avoid excessively high temperatures during the reaction and purification steps.[4]
Issue 2: Inefficient Catalytic Cycle
Suboptimal performance of the palladium catalyst can halt the reaction and result in low product formation. This can be due to catalyst deactivation or an inappropriate choice of catalyst and ligand for this specific substrate.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The combination of the palladium source and ligand is critical. For electron-rich indole (B1671886) systems, bulky and electron-donating ligands, such as Buchwald's SPhos or XPhos, can be more effective than traditional ligands like triphenylphosphine (B44618) (PPh₃).[3][5]
-
Catalyst Loading: While a low catalyst loading is desirable, it might be insufficient for a complete reaction. A typical range for catalyst loading is 1-5 mol%. If you suspect catalyst deactivation, a slightly higher loading might be beneficial.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more efficient than using a Pd(II) precatalyst such as Pd(OAc)₂, which requires in-situ reduction that can lead to side reactions.[1]
Issue 3: Suboptimal Reaction Conditions
The choice of base, solvent, and temperature plays a pivotal role in the success of the Suzuki coupling.
Troubleshooting Steps:
-
Base Selection: The base is crucial for the transmetalation step.[2][3] A range of bases can be used, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][6] The optimal base is often substrate-dependent and may require screening.
-
Solvent Choice and Purity: Ensure solvents are anhydrous and properly degassed.[1] Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction.[1][2] Common solvents for Suzuki reactions include toluene, dioxane, and THF, often with some water.[5][6]
-
Temperature Control: While heating is generally required, excessive temperatures can promote side reactions and decomposition of the starting materials or product.[4] Monitor the reaction temperature closely.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I still see starting materials. What should I do?
A1: Incomplete conversion is a common issue.[1] First, verify the quality of your reagents, especially the this compound.[1] Consider optimizing the reaction conditions by screening different bases, solvents, and temperatures. It might also be beneficial to switch to a more active catalyst system, for instance, by using a more electron-rich and bulky phosphine (B1218219) ligand.[3]
Q2: I am observing a significant amount of a side product that appears to be the homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is often caused by the presence of oxygen.[1] Ensure your reaction setup is thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst.[2] Using a direct Pd(0) catalyst source instead of a Pd(II) precatalyst can also minimize this side reaction.[1]
Q3: Is it better to use this compound or its pinacol ester derivative?
A3: While boronic acids can be more reactive, they are also more prone to degradation through protodeboronation.[7] Pinacol esters are generally more stable and can be a better choice, especially if you are experiencing issues with low yields due to boronic acid decomposition.[1][3]
Q4: What is the optimal temperature for a Suzuki coupling with this compound?
A4: The optimal temperature can vary depending on the specific substrates and catalyst system used. Generally, temperatures in the range of 80-110 °C are employed. However, since this compound derivatives can be heat-sensitive, it's advisable to start at a lower temperature (e.g., 80 °C) and monitor the reaction progress.[4]
Quantitative Data Summary
The following table summarizes a selection of reported reaction conditions for Suzuki couplings that can serve as a starting point for optimization.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 70-85 |
| Aryl Iodide | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 60-90 |
| Aryl Triflate | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 75-92 |
Note: Yields are highly substrate-dependent and the conditions listed are illustrative examples.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask), add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium catalyst and, if separate, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique like TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using an appropriate method, such as flash column chromatography.[2]
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Troubleshooting logic for addressing low yields in Suzuki coupling.
References
N-Boc-indole-2-boronic acid decomposition during recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-indole-2-boronic acid, with a focus on issues related to its decomposition during recrystallization.
Frequently Asked Questions (FAQs)
Q1: My this compound is decomposing during recrystallization. What are the likely causes?
Decomposition of this compound during recrystallization is primarily caused by two potential pathways:
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Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by acidic or basic conditions.[1][2]
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N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions, exposing the indole (B1671886) nitrogen.[3][4][5][6]
Elevated temperatures during recrystallization can accelerate both of these decomposition processes.[7]
Q2: What is the recommended solvent and temperature for recrystallizing this compound?
Ethyl acetate (B1210297) is recommended as a suitable solvent for recrystallization, as it has been shown to provide a good balance of yield and purity.[7] It is crucial to avoid excessively high temperatures to prevent decomposition. The optimal recrystallization temperature is suggested to be around 60°C.[7]
Q3: I'm observing an oiling out of my product during recrystallization instead of crystal formation. What should I do?
Oiling out can occur if the solution is supersaturated or if the cooling process is too rapid. To address this:
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Re-heat the solution until the oil redissolves completely.
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Add a small amount of additional solvent to reduce the concentration slightly.
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Cool the solution slowly to room temperature, and then further cool it in an ice bath.
-
Utilize a seed crystal , if available, to induce crystallization.
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Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Q4: My final product after recrystallization has a low melting point and shows impurities in the NMR spectrum. What are the possible impurities?
The primary impurities resulting from decomposition are likely N-Boc-indole (from protodeboronation) and indole-2-boronic acid (from N-Boc deprotection). The presence of starting material or residual solvents is also possible.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the recrystallization of this compound.
Problem: Significant Product Loss and/or Presence of Impurities After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Excessive Heat | - Monitor the temperature carefully and ensure it does not exceed 60°C when dissolving the solid.[7]- Use a water bath for gentle and uniform heating. |
| Prolonged Heating | - Minimize the time the solution is kept at an elevated temperature. Dissolve the solid efficiently and then allow it to cool. |
| Acidic or Basic Impurities | - Ensure all glassware is clean and free of acidic or basic residues.- Use high-purity solvents for recrystallization.- If acidic or basic conditions are suspected to be generated during the process, consider a mild workup with a dilute bicarbonate solution followed by drying before recrystallization. |
| Inappropriate Solvent | - While ethyl acetate is recommended, if issues persist, consider other solvents like diethyl ether, petroleum ether, acetone, ethanol, methanol, or methylene (B1212753) chloride, though yield and purity may vary.[7] |
Experimental Protocols
Recommended Recrystallization Protocol for this compound
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethyl acetate.
-
Heating: Gently warm the suspension in a water bath to a maximum of 60°C with stirring until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound decomposition.
Potential Decomposition Pathways
Caption: Potential decomposition pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions of N-Boc-indole-2-boronic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the Suzuki-Miyaura cross-coupling of N-Boc-indole-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or incomplete conversion in the Suzuki-Miyaura coupling of this compound?
A1: Low yields are typically due to one or more of the following factors:
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Reagent Quality: The stability of this compound is critical. It can degrade upon storage or decompose at elevated temperatures.[1] Additionally, the activity of the palladium catalyst and the purity of the ligand, base, and solvent are crucial for a successful reaction.[2]
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature all significantly impact the reaction outcome. These parameters often need to be screened and optimized for each specific substrate combination.
-
Oxygen Contamination: The active Pd(0) catalyst and phosphine (B1218219) ligands are sensitive to oxidation. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of unwanted side products.[2]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[2]
Q2: How can I minimize protodeboronation of this compound?
A2: Protodeboronation is a common issue with heteroaryl boronic acids. To minimize this side reaction:
-
Use freshly prepared or purified this compound.
-
Consider using more stable boronic acid derivatives, such as pinacol (B44631) esters, if protodeboronation is severe.[2]
-
Optimize the base and solvent system. Anhydrous conditions and milder bases may reduce the rate of protodeboronation.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A good starting point for optimization would be:
-
Catalyst: Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand.
-
Ligand: Triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos or XPhos, particularly for challenging couplings.
-
Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Solvent: A mixture of an organic solvent and water, such as dioxane/water or THF/water.
-
Temperature: Start with a moderate temperature, such as 80-100 °C, and adjust as needed.
Q4: How does the Boc protecting group on the indole (B1671886) nitrogen affect the reaction?
A4: The Boc (tert-butoxycarbonyl) protecting group can influence the electronic properties and steric hindrance of the indole nucleus. While it protects the N-H group from participating in side reactions, studies have shown that for the coupling of indolylboronic acids with phenyl bromides, yields can be lower with a Boc group compared to an unprotected indole.[3] This may be due to steric hindrance or altered electronic effects influencing the catalytic cycle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid issues with in-situ reduction of Pd(II) precursors.[2] |
| Degraded this compound | Use freshly prepared or purified boronic acid. Store it under inert atmosphere and at low temperature. | |
| Inefficient degassing | Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[2] | |
| Incorrect base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, toluene/water). The optimal choice is substrate-dependent. | |
| Low reaction temperature | Gradually increase the reaction temperature, but be mindful that higher temperatures can also promote side reactions and decomposition of the boronic acid.[1][2] | |
| Presence of Homocoupled Product (Biaryl of Boronic Acid) | Oxygen in the reaction mixture | Improve the degassing procedure.[2] |
| Use of a Pd(II) precatalyst | The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[2] | |
| Presence of Dehalogenated Starting Material | Source of hydride | Amine bases or alcohol solvents can sometimes act as hydride sources. Consider switching to a carbonate or phosphate (B84403) base and an aprotic solvent. |
| Incomplete Consumption of Starting Materials | Insufficient catalyst loading | Increase the catalyst loading in small increments. |
| Insufficient base | Ensure at least 2-3 equivalents of base are used relative to the limiting reagent. | |
| Poor mixing | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Difficult Purification | Co-elution of product with byproducts | Optimize the reaction to minimize side products. For purification, consider alternative chromatographic techniques or recrystallization. Acid-base extraction can sometimes help remove unreacted boronic acid. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies on the Suzuki-Miyaura coupling of indole derivatives, which can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Palladium Source and Ligand on Yield
Reaction of 3-chloroindazole with 5-indole boronic acid.
| Palladium Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 56 |
| Pd₂(dba)₃ | SPhos | 52 |
| Pd(OAc)₂ | XPhos | 49 |
| Pd(OAc)₂ | SPhos | 47 |
| Precatalyst P1* | XPhos | 69 |
| Precatalyst P2** | SPhos | 80 |
*P1 = XPhos-ligated palladacycle **P2 = SPhos-ligated palladacycle (Data sourced from a study on unprotected nitrogen-rich heterocycles, which provides insights into catalyst and ligand effects on indole-related couplings)[4]
Table 2: Influence of Base and Solvent on Yield
Reaction of 4-bromoanisole (B123540) with phenylboronic acid, a model system illustrating general trends.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| K₃PO₄ | Dioxane | 100 | 8 | 92 |
| Cs₂CO₃ | THF/H₂O | 66 | 12 | 95 |
| NaOH | Ethanol/H₂O | 78 | 6 | 90 |
(This table presents typical conditions and yields for a standard Suzuki coupling, providing a baseline for optimization.)
Table 3: Coupling of N-Protected Indoles with Phenylboronic Acid
| Indole Substrate | Protecting Group | Yield (%) |
| 5-Bromoindole | None | >95 |
| 5-Bromo-1-Boc-indole | Boc | ~82 (with some deprotection) |
| 5-Bromo-1-benzyl-indole | Benzyl | ~70 |
(Data from a study on the double arylation of 5,7-dibromoindoles, indicating the influence of N-protecting groups.)[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 0.5-2.5 mol%) and a ligand (e.g., SPhos, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Boc-indole-2-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-Boc-indole-2-boronic acid, with a focus on column chromatography and alternative methods.
Frequently Asked Questions (FAQs)
Q1: Is column chromatography the recommended method for purifying this compound?
A1: While column chromatography is a common purification technique, it presents significant challenges for this compound and other boronic acids. Due to their polarity, these compounds often exhibit strong interactions with silica (B1680970) gel, which can lead to streaking, poor separation, and even decomposition on the column.[1] Recrystallization is frequently the preferred method for obtaining high-purity this compound.[2]
Q2: Why does my this compound streak or not move from the baseline on a silica gel TLC plate?
A2: The acidic nature of the silica gel surface can lead to strong adsorption of the polar boronic acid functional group. This interaction prevents clean elution, resulting in significant streaking or immobility of the compound. This is a common issue encountered with boronic acids on standard silica gel.
Q3: My this compound appears to be decomposing during purification. What could be the cause?
A3: this compound can be sensitive to heat and acidic conditions.[2] Decomposition can occur on standard silica gel due to its acidic nature. Additionally, prolonged heating during solvent evaporation or recrystallization at excessively high temperatures can lead to degradation and the formation of impurities, such as boroxines (the trimeric anhydride (B1165640) of the boronic acid).[2][3] Protodeboronation, the cleavage of the C-B bond, can also occur, particularly under harsh acidic or basic conditions.
Q4: What are the common impurities found in crude this compound?
A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, the corresponding boroxine, and products of protodeboronation. If the Boc-protection step was incomplete, you might also have the unprotected indole-2-boronic acid.
Q5: Are there more reliable alternatives to standard silica gel chromatography for this purification?
A5: Yes, several alternative methods are often more effective for purifying this compound. These include:
-
Recrystallization: This is a highly effective method for this specific compound, with ethyl acetate (B1210297) being a recommended solvent.[2]
-
Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid to separate it from neutral impurities.
-
Boric Acid-Impregnated Silica Gel: This modified stationary phase can suppress the over-adsorption of boronic acids and reduce decomposition.[4][5]
-
Scavenger Resins: Resins functionalized with diol or amine groups can selectively bind to the boronic acid, allowing for its removal from the reaction mixture.[1]
Troubleshooting Guide
Problem 1: Significant Streaking and/or Poor Recovery During Column Chromatography
-
Possible Cause: Strong interaction between the boronic acid and the acidic silica gel.
-
Solution 1: Deactivate the Silica Gel. Before running the column, flush the packed silica gel with a solvent system containing 1-3% triethylamine. This will neutralize the acidic sites on the silica surface. After this pre-treatment, you can run the column with your desired eluent.
-
Solution 2: Use Boric Acid-Impregnated Silica Gel. This modified silica has been shown to reduce the over-adsorption of boronic acids and their esters, leading to better chromatographic performance.[4][5] A detailed protocol for its preparation is provided below.
-
Solution 3: Consider an Alternative Purification Method. If streaking persists, it is highly recommended to switch to a non-chromatographic method like recrystallization or acid-base extraction.
Problem 2: The Compound Co-elutes with Impurities
-
Possible Cause: The polarity of the product and impurities are too similar under the chosen chromatography conditions.
-
Solution 1: Optimize the Eluent System. Systematically screen different solvent systems with varying polarities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation.
-
Solution 2: Employ an Alternative Purification Technique. Recrystallization is often very effective at removing impurities with different solubilities. Acid-base extraction can separate the acidic boronic acid from neutral impurities.
Problem 3: The Purified Product Shows Signs of Decomposition (e.g., new spots on TLC, unexpected NMR signals)
-
Possible Cause 1: Degradation on the acidic silica gel.
-
Solution: Use deactivated silica gel or boric acid-impregnated silica gel as described above. Also, minimize the time the compound spends on the column by running the chromatography as quickly as possible.[6]
-
-
Possible Cause 2: Thermal decomposition.
-
Solution: Avoid high temperatures during solvent removal using a rotary evaporator.[3] If performing recrystallization, use the minimum temperature required to dissolve the compound. For this compound, a recrystallization temperature of 60°C has been suggested as optimal to balance yield and purity.[2]
-
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography of this compound and its Precursors
| Compound | Stationary Phase | Eluent System (v/v) | Typical Rf Value | Notes |
| N-Boc-indole (precursor) | Silica Gel | Ethyl acetate/Petroleum ether (1:10) | Not specified | Used for the purification of the Boc-protected indole (B1671886) intermediate.[2] |
| Indole derivative (precursor) | Silica Gel | Ethyl acetate/Petroleum ether (1:5) | Not specified | Used for the purification of an indole ring precursor.[2] |
| This compound | Silica Gel | Hexane/Ethyl acetate (e.g., 7:3 to 1:1) | Highly variable | Caution: Prone to streaking and decomposition. A target Rf of 0.2-0.3 is generally recommended for good separation. |
| This compound | Boric Acid-Impregnated Silica Gel | Hexane/Ethyl acetate (e.g., 7:3 to 1:1) | Improved spot shape | May require optimization of the eluent system. |
Table 2: Recrystallization Solvents for this compound
| Solvent | Outcome | Reference |
| Ethyl acetate | Good yield and purity | [2] |
| Diethyl ether, petroleum ether, acetone, ethanol (B145695), methanol, dichloromethane | Also effective, but ethyl acetate is reported to be optimal | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate (approximately 60°C).[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can place the flask in an ice bath or gently scratch the inside of the flask with a glass rod.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures.[4][7]
-
Suspension: In a round-bottom flask, create a suspension of silica gel in a 5% (w/v) solution of boric acid in ethanol.
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Remove the ethanol and excess boric acid by filtration.
-
Washing: Wash the impregnated silica gel with fresh ethanol (3 times).
-
Drying: Dry the silica gel in a vacuum oven at 100-140°C for 24-48 hours. The dried boric acid-impregnated silica gel is now ready for use in column chromatography.
Protocol 3: Removal of Excess Boronic Acid using a Scavenger Resin
This is a general protocol for using a diethanolamine (B148213) (DEAM) functionalized scavenger resin.[1]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane, THF).
-
Addition of Scavenger: Add 2-4 equivalents of the DEAM scavenger resin relative to the amount of residual boronic acid.
-
Stirring: Stir the suspension at room temperature for 1-4 hours. Monitor the disappearance of the boronic acid from the solution by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Rinsing: Wash the collected resin with a small amount of the solvent used for the reaction to recover any adsorbed product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product, free of the boronic acid impurity.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: General experimental workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: N-Boc-Indole-2-Boronic Acid in Organic Synthesis
Welcome to the technical support center for N-Boc-indole-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeborylation and homocoupling. Protodeborylation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of N-Boc-indole.[1] Homocoupling results in the formation of a symmetrical bi-indolyl dimer from the coupling of two molecules of this compound.
Q2: What factors contribute to the protodeborylation of this compound?
A2: Protodeborylation is often exacerbated by prolonged reaction times, elevated temperatures, and the presence of excess water and a strong base.[2] Heteroaryl boronic acids, like this compound, are particularly susceptible to this side reaction.[3]
Q3: How can I minimize homocoupling of this compound?
A3: Homocoupling is primarily promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid molecules.[4] Thoroughly degassing the solvents and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst is crucial for minimizing this side reaction.
Q4: Is the N-Boc protecting group stable under typical Suzuki-Miyaura coupling conditions?
A4: The stability of the N-Boc group can be condition-dependent. While it is generally stable to many basic conditions used in Suzuki coupling, some studies have reported partial or complete deprotection, especially with certain base and solvent combinations or at elevated temperatures.[5][6] It is advisable to monitor the integrity of the Boc group during reaction optimization.
Q5: Are there more stable alternatives to this compound?
A5: Yes, converting the boronic acid to its corresponding pinacol (B44631) ester or trifluoroborate salt can significantly enhance its stability and reduce the propensity for protodeborylation.[2] These derivatives often provide a slow release of the active boronic acid under the reaction conditions, leading to cleaner reactions and higher yields.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Yield of the Desired Cross-Coupled Product and a Significant Amount of N-Boc-Indole Byproduct.
-
Potential Cause: Protodeborylation of this compound.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Boronic acids can degrade upon storage. Use freshly purchased or properly stored this compound.
-
Optimize the Base: The choice and amount of base are critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or alkoxides. The base is crucial for activating the boronic acid for transmetalation.[7]
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote protodeborylation. Consider using anhydrous solvents and minimizing the amount of aqueous base.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly reduce the rate of protodeborylation.[8]
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to its pinacol ester or trifluoroborate salt.
-
Issue 2: Formation of a Symmetrical Bi-indolyl Byproduct.
-
Potential Cause: Homocoupling of this compound.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) prior to the addition of the palladium catalyst. This is the most critical step to prevent oxygen-mediated homocoupling.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂, which require in-situ reduction that can sometimes promote homocoupling.
-
Optimize Catalyst and Ligand: The choice of palladium precursor and ligand can influence the rate of homocoupling. Screening different catalyst systems may be necessary.
-
Issue 3: Cleavage of the N-Boc Protecting Group.
-
Potential Cause: The N-Boc group is being cleaved under the reaction conditions.
-
Troubleshooting Steps:
-
Milder Base: If deprotection is observed, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.
-
Lower Temperature and Shorter Reaction Time: Minimizing the exposure of the substrate to the reaction conditions can help preserve the Boc group. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Alternative Protecting Group: If Boc deprotection remains a persistent issue, consider using a more robust protecting group for the indole (B1671886) nitrogen that is compatible with your overall synthetic strategy.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation in Suzuki-Miyaura Coupling of this compound
| Parameter | Condition | Effect on Protodeborylation | Effect on Homocoupling | Recommendation |
| Base | Strong (e.g., NaOH) | Increased | Moderate | Use weaker inorganic bases (K₃PO₄, K₂CO₃). |
| Weak (e.g., K₂CO₃) | Decreased | Low | Preferred for minimizing protodeborylation. | |
| Solvent | Protic (e.g., alcohols) | Increased | Moderate | Use aprotic solvents (e.g., dioxane, toluene) with minimal water. |
| Aprotic (e.g., dioxane) | Decreased | Low | Ideal for suppressing protodeborylation. | |
| Temperature | High (>100 °C) | Significantly Increased | Increased | Optimize for the lowest effective temperature. |
| Moderate (60-80 °C) | Moderate | Low | A good starting point for balancing reaction rate and side reactions. | |
| Atmosphere | Air | Moderate | Significantly Increased | Crucial: Always use an inert atmosphere (Ar or N₂). |
| Inert (Ar or N₂) | No direct effect | Minimized | Essential for preventing homocoupling. |
Note: The effects described are general trends and the optimal conditions should be determined experimentally for each specific reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary) in a small amount of degassed solvent. Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. scispace.com [scispace.com]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Protected Indole in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Boc-protected indoles in cross-coupling reactions. The information is designed to help identify and resolve common experimental challenges.
Troubleshooting Guide
This guide addresses specific problems that may arise during the cross-coupling of Boc-protected indoles.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my cross-coupling reaction with a Boc-protected indole (B1671886). What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in cross-coupling reactions involving Boc-protected indoles can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The palladium catalyst is crucial and can be a common point of failure.
-
Troubleshooting:
-
Ensure the catalyst has been stored under an inert atmosphere and handled properly to prevent exposure to oxygen.
-
Consider using a pre-catalyst for more reliable formation of the active catalytic species.
-
Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. The choice of ligand is critical and can significantly impact reactivity.
-
-
-
Suboptimal Reaction Conditions: The base, solvent, and temperature play a vital role in the catalytic cycle.
-
Troubleshooting:
-
Base: The base is essential for activating the coupling partner (e.g., boronic acid in Suzuki coupling).[1][2] Ensure the base is anhydrous and screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent: The solvent must be anhydrous and thoroughly degassed to remove oxygen. Common solvents include dioxane, toluene, and THF.
-
Temperature: Cross-coupling reactions often require elevated temperatures. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be aware that high temperatures can sometimes lead to decomposition or side reactions.
-
-
-
Reagent Integrity: The quality of your starting materials is paramount.
-
Troubleshooting:
-
Boc-Indole: Verify the purity of your Boc-protected indole. Impurities can inhibit the catalyst.
-
Coupling Partner: For Suzuki reactions, boronic acids can degrade over time through protodeboronation.[1] Use freshly purchased or recently prepared boronic acids of high purity.
-
-
-
Electronic Effects of the Boc Group: While the Boc group is often beneficial, its electron-withdrawing nature can sometimes reduce the reactivity of the indole ring in certain transformations.[3][4]
-
Troubleshooting:
-
If you suspect the Boc group is hindering the reaction, consider screening other N-protecting groups (e.g., SEM, Ts) to see if they offer improved reactivity for your specific substrate and coupling partner.
-
-
Issue 2: Observation of Significant Side Products
Question: My reaction is producing multiple side products along with my desired coupled product. What are these likely to be and how can I minimize them?
Answer:
The formation of side products is a common issue. Identifying the nature of these byproducts can help in devising a strategy to suppress their formation.
-
Homocoupling: This is a frequent side reaction where the coupling partner (e.g., boronic acid in Suzuki coupling or the aryl halide) couples with itself.
-
Troubleshooting:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to minimize the presence of oxygen, which can promote homocoupling.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one coupling partner can sometimes favor homocoupling.
-
Catalyst/Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands may be necessary.
-
-
-
Deprotection of the Boc Group: The Boc group can be labile under certain conditions, particularly acidic or high-temperature environments.[5][6][7]
-
Troubleshooting:
-
Reaction Conditions: Avoid strongly acidic conditions. If your reaction requires an additive, ensure it is compatible with the Boc group.
-
Temperature: High reaction temperatures can lead to thermal cleavage of the Boc group.[6] If possible, try running the reaction at a lower temperature for a longer duration.
-
Alternative Protecting Groups: If Boc deprotection is a persistent issue, consider a more robust protecting group for your specific reaction conditions.
-
-
-
Protodeboronation (in Suzuki Coupling): The boronic acid can be replaced by a hydrogen atom, leading to a deboronated starting material.[1]
-
Troubleshooting:
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it can facilitate protodeboronation.
-
Fresh Reagents: Use high-purity, fresh boronic acid.
-
-
Frequently Asked Questions (FAQs)
Q1: Is N-protection of indole always necessary for cross-coupling reactions?
A1: While not universally required for all cross-coupling reactions, N-protection of the indole is highly recommended in most cases. The acidic N-H proton of an unprotected indole can interfere with the catalytic cycle, leading to lower yields and inconsistencies.[1][2] Protecting the indole nitrogen, often with a Boc group, generally leads to more reliable and higher-yielding reactions.
Q2: How does the Boc protecting group affect the regioselectivity of C-H functionalization on the indole ring?
A2: The Boc group can act as a directing group in certain C-H activation/functionalization reactions. For instance, in iridium-catalyzed C-H borylation, the Boc group can direct borylation to specific positions on the indole nucleus. This directing effect can be a powerful tool for achieving regioselectivity that might be difficult to obtain with an unprotected indole.
Q3: Can the Boc group be cleaved in situ during the cross-coupling reaction?
A3: Yes, in some instances, the Boc group can be cleaved under the reaction conditions, especially if the reaction is run at high temperatures or in the presence of acidic or basic additives that are harsh enough to remove the Boc group.[6][8] This can sometimes be an intended part of a tandem reaction sequence, but if it is an undesired side reaction, optimization of the reaction conditions (e.g., lower temperature, milder base) is necessary.
Q4: What are the best practices for setting up a Boc-protected indole cross-coupling reaction?
A4:
-
Use High-Purity Reagents: Ensure your Boc-protected indole, coupling partner, catalyst, ligand, and base are of high purity.
-
Maintain Anhydrous and Inert Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before heating. Handle catalysts and ligands under an inert atmosphere.
-
Optimize Reaction Parameters: Systematically screen catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for your specific substrates.
-
Monitor the Reaction: Track the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time and to identify the formation of any side products.
Experimental Protocols
Below are representative experimental protocols for common cross-coupling reactions of Boc-protected indoles. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of N-Boc-5-bromoindole
-
Reactants:
-
N-Boc-5-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Dioxane/H₂O (4:1 mixture)
-
Procedure:
-
To a reaction vessel, add N-Boc-5-bromoindole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling of N-Boc-5-iodoindole
-
Reactants:
-
N-Boc-5-iodoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (B128534) (TEA) (2.0 equiv)
-
-
Solvent: THF
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add N-Boc-5-iodoindole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
The following table summarizes representative yields for cross-coupling reactions of Boc-protected indoles under various conditions. Note that yields are highly substrate-dependent and these values serve as a general guide.
| Cross-Coupling Type | Indole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | N-Boc-5-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85 |
| Suzuki-Miyaura | N-Boc-4-chloroindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | ~78 |
| Heck | N-Boc-5-bromoindole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | ~90 |
| Sonogashira | N-Boc-5-iodoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | ~92 |
| Buchwald-Hartwig | N-Boc-5-bromoindole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~88 |
Logical Workflow Diagram
Caption: Troubleshooting workflow for low-yield Boc-indole cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 3. Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of N-Boc-Indole-2-Boronic Acid Derivatives
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the selection of an appropriate solvent for the recrystallization of N-Boc-indole-2-boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended solvent for the recrystallization of this compound derivatives?
A1: Ethyl acetate (B1210297) is widely recommended as the best choice for recrystallizing this compound and its derivatives. It has been shown to provide a high yield and purity of the final product.[1]
Q2: Are there other solvents that can be used for the recrystallization of these compounds?
A2: Yes, a range of other solvents have been found to be effective for the recrystallization and purification of this compound derivatives. These include diethyl ether, petroleum ether, acetone, ethanol, methanol, and methylene (B1212753) chloride.[1] The optimal solvent may vary depending on the specific derivative.
Q3: Are this compound derivatives sensitive to high temperatures during recrystallization?
A3: Yes, these compounds can be unstable and may partially decompose at elevated temperatures.[1] It is crucial to avoid excessively high temperatures during the recrystallization process to prevent degradation and ensure the purity of the product. An optimal recrystallization temperature of 60°C has been suggested.[1]
Q4: What are some common impurities that I might encounter?
A4: Common impurities in boronic acids can include protodeborylation products (where the boronic acid group is replaced by a hydrogen), as well as oxidized or polymerized materials.[2] For N-Boc protected compounds, deprotection (loss of the Boc group) can also be a potential impurity.[2]
Q5: My compound is an oil and will not crystallize. What should I do?
A5: If your this compound derivative is an oil, recrystallization may not be a suitable purification method. Alternative techniques such as column chromatography on neutral alumina (B75360) may be more effective.[3] Some boronic esters are also purified by distillation if they are thermally stable.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Recovery/Yield | The compound is too soluble in the chosen solvent even at low temperatures. | - Try a solvent in which the compound is less soluble. - Use a solvent mixture (e.g., ethyl acetate/petroleum ether) to decrease solubility. - Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. |
| No Crystals Form | - The solution is not supersaturated. - The compound may be an oil. | - Reduce the volume of the solvent by evaporation. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. - If the compound is an oil, consider alternative purification methods.[3] |
| Product is Impure After Recrystallization | - The cooling process was too rapid, trapping impurities. - The chosen solvent did not effectively differentiate between the product and the impurity. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the collected crystals with a small amount of cold solvent. - Try a different recrystallization solvent or a multi-solvent system. |
| Product Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. | - Use a lower-boiling point solvent. - Add a co-solvent to lower the overall boiling point of the solvent system. |
| Decomposition of the Product | The recrystallization temperature is too high. | - this compound derivatives can be heat-sensitive.[1] - Use a lower boiling point solvent and avoid prolonged heating. A maximum temperature of 60°C is recommended.[1] |
Solvent Selection Summary
| Solvent | Suitability | Notes |
| Ethyl Acetate | Highly Recommended | Often provides the best balance of solubility for high yield and purity.[1] |
| Diethyl Ether | Effective | A good alternative for purification.[1] |
| Petroleum Ether | Effective | Can be used, potentially in a co-solvent system to reduce solubility.[1] |
| Acetone | Effective | Another viable option for recrystallization.[1] |
| Ethanol/Methanol | Effective | Can be used, but be mindful of the polarity.[1] |
| Dichloromethane | Effective | A suitable solvent for recrystallization.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The specific volumes and temperatures may need to be optimized for your particular derivative and scale.
-
Dissolution: In a flask, add the crude this compound derivative. Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate) to the flask.
-
Heating: Gently warm the mixture on a hot plate to a maximum of 60°C with stirring until the solid is completely dissolved.[1] If the solid does not fully dissolve, add small portions of the solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Logical Workflow for Solvent Selection
Caption: A flowchart illustrating the decision-making process for selecting an appropriate recrystallization solvent.
References
Validation & Comparative
A Comparative Guide to N-Boc-indole-2-boronic Acid Versus Indole-2-boronate Esters in Suzuki Reactions
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly in the construction of biaryl and hetero-biaryl scaffolds. The indole (B1671886) moiety is a privileged structure in numerous biologically active compounds, making the choice of the appropriate indole-based boron reagent critical for synthetic success. This guide provides an objective comparison between N-Boc-indole-2-boronic acid and its corresponding boronate esters, focusing on their performance in Suzuki reactions, supported by experimental data and detailed protocols.
Reactivity versus Stability: The Central Trade-Off
The primary distinction between this compound and its ester derivatives, such as the commonly used pinacol (B44631) ester, lies in the balance between reactivity and stability.
This compound is generally the more reactive species in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is often attributed to its greater Lewis acidity, which can facilitate the crucial transmetalation step of the catalytic cycle. However, this increased reactivity comes at the cost of reduced stability. Boronic acids are more susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, especially under the basic aqueous conditions often employed in Suzuki reactions.[3] This can lead to lower yields and the formation of undesired byproducts.
Indole-2-boronate esters , particularly pinacol esters, offer significantly enhanced stability.[4] They are typically crystalline solids that are easier to handle, purify, and store over extended periods. This stability makes them more robust coupling partners, especially in complex, multi-step syntheses where the boron-containing intermediate may need to be carried through several steps. The trade-off for this stability is generally lower reactivity compared to the parent boronic acid, which may necessitate longer reaction times or more forcing conditions to achieve comparable yields.[2][5]
Performance in Suzuki Reactions: A Quantitative Comparison
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 3-Bromo-N-Boc-indole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 77 | [6] |
| N-Boc-5-methoxy-indole-2-boronic acid | 3-(6-bromopyridin-2-yl)-5,6-diphenyl-[1][3][4]triazine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene (B28343) | 100 | 18 | ~70 (by NMR) | [7] |
| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | 1-benzenesulfonyl-5-bromo-1h-pyrrolo[2,3-b]pyridine | (PPh₂)₂Ni(o-tolyl)Br | K₃PO₄ | 2-MeTHF/H₂O | 70 | 16 | 86 | [8] |
| 2-Azidoarylboronic acid pinacol esters | Various vinyl triflates | PdCl₂(PPh₃)₂ | NaHCO₃ | Toluene | 80 | 12 | up to 99 | [9][10] |
The data suggests that both boronic acids and their pinacol esters can be effective coupling partners in Suzuki reactions, with the optimal choice of reagent, catalyst, and conditions being highly dependent on the specific substrates involved.
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for a comparative study of this compound and its pinacol ester.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound or this compound pinacol ester (1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the N-Boc-indole boron reagent (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water).
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Process and Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanistic differences in the transmetalation step for this compound and its boronate ester.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed transmetalation pathways for boronic acid vs. boronate ester in Suzuki reactions.
Conclusion and Recommendations
The selection between this compound and its boronate esters for Suzuki-Miyaura cross-coupling reactions is a strategic decision that hinges on the specific demands of the synthetic route.
Choose this compound when:
-
High reactivity and potentially shorter reaction times are desired.
-
The stability of the boron reagent is not a major concern, for instance, in a short synthetic sequence where the reagent is used immediately after preparation or purchase.
-
The reaction conditions can be optimized to minimize protodeboronation.
Choose an N-Boc-indole-2-boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long shelf-life are paramount.
-
The boron-containing moiety needs to be robust enough to withstand multiple synthetic steps.
-
Reproducibility and a cleaner reaction profile are prioritized, even at the expense of longer reaction times.
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in the context of complex, multi-step syntheses and in drug discovery pipelines where reliability and robustness are critical. However, for rapid, direct couplings, the higher reactivity of the boronic acid can be advantageous. Careful consideration of the substrate scope, reaction conditions, and the overall synthetic strategy is essential for making the optimal choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Analytical methods for quantifying N-Boc-indole-2-boronic acid purity
A comprehensive guide to the analytical methods for quantifying the purity of N-Boc-indole-2-boronic acid is essential for researchers and professionals in drug development. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to ensure accurate purity assessment of this important biochemical reagent.
Comparison of Analytical Methods
The selection of an analytical method for purity determination of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, quantification of specific impurities, or high-throughput screening. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are among the most powerful and commonly employed techniques.[1][2]
| Analytical Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, reproducible, and widely available. | Lower sensitivity compared to MS; potential for co-elution of impurities. | Method-dependent, typically in the µg/mL range. |
| UPLC-MS/MS | Chromatographic separation with mass spectrometry detection. | High sensitivity and selectivity, allows for identification and quantification of trace impurities. | Higher cost and complexity; potential for ion suppression and matrix effects. | As low as 0.005 ng/mL (LOD) and 0.05 ng/mL (LOQ) for some boronic acids. |
| Nuclear Magnetic Resonance (¹H NMR) | Measures the magnetic properties of atomic nuclei. | Provides structural information and can quantify the main component against a standard; non-destructive. | Lower sensitivity than chromatographic methods; complex mixtures can be difficult to analyze. | Dependent on the impurity and magnetic field strength. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | Excellent separation for volatile compounds. | Requires derivatization for non-volatile compounds like boronic acids, which adds complexity.[3] | Method-dependent. |
Impurity Profile of this compound
A key challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[3][4] This equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) can complicate chromatographic analysis. Additionally, this compound derivatives can be unstable at elevated temperatures, potentially leading to decomposition.[5] Common impurities may include:
-
N-Boc-indole-2-boronic anhydride (B1165640) (Boroxine) : The cyclic trimer formed by dehydration.
-
N-Boc-indole : Formed by the loss of the boronic acid group (de-boronation).
-
Starting materials and byproducts from synthesis : Depending on the synthetic route, these can be residual reagents or side-products.[2]
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for the purity determination of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[6]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile with 10 mM ammonium (B1175870) acetate (B1210297) can be effective.[1][7] Alternatively, a simple isocratic mobile phase of acetonitrile, water, and an acid can be used.[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined by UV scan).
-
Column Temperature: 30 °C
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method provides higher sensitivity for the detection and quantification of impurities.
Instrumentation:
-
UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate or formic acid
Procedure:
-
Mobile Phase and Sample Preparation: As described for the HPLC method, but using LC-MS grade solvents.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for boronic acids, which can help minimize boroxine formation.[7]
-
Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of specific impurities.
-
Cone Voltage: Optimization is crucial to minimize in-source fragmentation and the formation of adducts. A cone voltage of around 25 V has been found to be suitable for many boronic acids.[7]
-
-
Data Analysis: Identify impurities based on their mass-to-charge ratio and fragmentation patterns. Quantify the main component and impurities using appropriate calibration standards.
¹H NMR Spectroscopy
¹H NMR can be used for identity confirmation and to assess purity by identifying signals that do not correspond to this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard for quantitative NMR (qNMR), if desired.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent. A known amount of an internal standard can be added for quantitative analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the compound and any visible impurities. The relative purity can be estimated by comparing the integral of the main compound's protons to the integrals of impurity protons. The structure can be confirmed by comparing the obtained spectrum to a reference spectrum.[8]
Visualizations
Caption: Experimental workflow for purity analysis.
Caption: Common impurities and degradation pathways.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. This compound(213318-44-6) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Reagents for Indole Functionalization: Moving Beyond N-Boc-indole-2-boronic Acid
For researchers, scientists, and drug development professionals, the functionalization of the indole (B1671886) scaffold is a cornerstone of modern medicinal chemistry. While N-Boc-indole-2-boronic acid has been a widely utilized reagent for this purpose, its inherent instability can present significant challenges. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to empower researchers with more robust and efficient strategies for indole modification.
The lability of the C-B bond in many 2-heterocyclic boronic acids, including the N-Boc protected indole-2-boronic acid, often leads to decomposition during storage and under cross-coupling conditions, resulting in diminished yields and reproducibility issues. This has spurred the development of more stable and versatile alternatives that offer significant advantages in terms of handling, stability, and reactivity. This guide will explore three primary alternatives: Indole-2-MIDA boronates, Potassium indole-2-trifluoroborates, and in situ C-H borylation techniques, alongside the direct use of unprotected indoles in cross-coupling reactions.
Performance Comparison of Indole Functionalization Reagents
The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of various indole-based reagents with aryl halides. These comparisons highlight the potential for higher yields and broader applicability offered by the alternative reagents.
Table 1: Comparison of Boron Reagents in the Suzuki-Miyaura Coupling of Indole Derivatives with Aryl Chlorides
| Entry | Indole Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | 4-Chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 14 | [1] |
| 2 | Indole-2-MIDA boronate | 4-Chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 93 | [1] |
| 3 | N-Boc-indol-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol (B145695) | 85 | 81 (deprotected) | [2] |
Table 2: Suzuki-Miyaura Coupling of Unprotected Haloindoles
| Entry | Indole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Chloroindole | Phenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [3] |
| 2 | 5-Bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 60 | [4] |
| 3 | N-Boc-5-bromo-3-iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 43 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and application of the alternative reagents are provided below.
Protocol 1: Synthesis of Indole-2-MIDA Boronate via Larock Annulation[4]
A mixture of N-acetyl-2-iodoaniline (1.0 equiv), propynyl (B12738560) MIDA boronate (1.2 equiv), PdCl₂(dppf) (10 mol %), and LiCl (2.0 equiv) in DMF is heated at 65 °C. The reaction progress is monitored by LCMS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford the desired indole-2-MIDA boronate.
Protocol 2: Suzuki-Miyaura Coupling of Indole-2-MIDA Boronate[1]
To a reaction vessel containing the indole-2-MIDA boronate (1.2 equiv) and the desired aryl chloride (1.0 equiv) is added Pd(OAc)₂ (5 mol %) and SPhos (10 mol %). The vessel is evacuated and backfilled with argon. Anhydrous dioxane and a solution of K₃PO₄ (7.5 equiv) in water are then added. The reaction mixture is heated to 100 °C and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the 2-arylindole product.
Protocol 3: Synthesis of Potassium Indole-2-trifluoroborate
An indole is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes. Triisopropyl borate (B1201080) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the resulting boronic acid is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude boronic acid is then dissolved in a saturated aqueous solution of KHF₂ and stirred at room temperature. The resulting precipitate is collected by filtration, washed with cold water and ether, and dried under vacuum to yield the potassium indole-2-trifluoroborate salt.
Protocol 4: Suzuki-Miyaura Coupling of Potassium Indole-2-trifluoroborate[2]
A mixture of the potassium indole-2-trifluoroborate (1.05 equiv), aryl halide (1.0 equiv), Pd(OAc)₂ (3 mol %), and RuPhos (6 mol %) is placed in a reaction vessel. The vessel is evacuated and backfilled with argon. Anhydrous ethanol and an aqueous solution of Na₂CO₃ (2.0 equiv) are added, and the mixture is heated to 85 °C. Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by silica gel chromatography.
Protocol 5: Direct C2-H Borylation of Indoles using NHC·Boranes and Iodine[5][6]
To a sealed tube containing the indole (1.0 equiv) and an N-heterocyclic carbene borane (B79455) complex (e.g., IPr₂Me₂·BH₃, 1.2 equiv) is added iodine (5 mol %). The tube is sealed under an inert atmosphere and heated to 130-170 °C for 24 hours. After cooling, the reaction mixture is dissolved in a suitable solvent and passed through a short plug of silica gel to remove the catalyst. The solvent is evaporated, and the resulting crude product can be further purified by recrystallization or chromatography to yield the C2-borylated indole.
Visualizing the Pathways to Functionalized Indoles
The following diagrams illustrate the logical relationships between the different reagents for indole functionalization and a general experimental workflow.
References
The Strategic Advantage of Boc Protection in Indole Suzuki Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of the indole (B1671886) nucleus is a frequent and critical task. The palladium-catalyzed Suzuki-Miyaura coupling stands as a powerful tool for this purpose, enabling the formation of carbon-carbon bonds with a wide variety of substituents. However, the inherent reactivity of the indole N-H bond often complicates this transformation. This guide provides a comprehensive comparison, supported by experimental data, of Suzuki couplings with unprotected indoles versus those utilizing tert-butoxycarbonyl (Boc) protection, a common strategy to enhance reaction efficiency and predictability.
The primary challenge in the Suzuki coupling of unprotected indoles lies in the acidity of the N-H proton. This proton can react with the basic conditions typically required for the Suzuki reaction, leading to the formation of an indolyl anion. This anion can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which often results in lower yields and the need for higher catalyst loadings.[1][2]
To circumvent these issues, protection of the indole nitrogen is a widely adopted strategy. The Boc group is a popular choice due to its ability to be readily installed and subsequently removed under relatively mild conditions. By replacing the acidic N-H proton, the Boc group prevents the formation of the problematic indolyl anion, thereby facilitating a smoother and more efficient catalytic cycle.[3][4]
Performance Comparison: Boc-Protected vs. Unprotected Indoles
The use of Boc protection generally leads to more consistent and higher yields in indole Suzuki couplings, particularly with challenging substrates. The following tables summarize quantitative data from various studies, highlighting the impact of N-protection on reaction outcomes.
Table 1: Comparison of Yields in the Suzuki Coupling of Bromoindoles with Phenylboronic Acid
| Indole Substrate | Protecting Group | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | None | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Moderate | [1] |
| N-Boc-5-bromoindole | Boc | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [4] |
| 6-Chloroindole (B17816) | None | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [1] |
| N-Boc-Indole Derivative | Boc | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 85 | 22 | Good-Excellent |
Table 2: Comparison of Yields in the Suzuki Coupling of 3-Iodoindazoles (Indole Bioisosteres)
| Indazole Substrate | Protecting Group | Boronic Acid Derivative | Yield (Unprotected Product) | Yield (Protected Product) | Reference |
| 3-Iodo-5-methoxyindazole | None | Pinacol vinyl boronate | 58% | - | [5] |
| N-Boc-3-iodo-5-methoxyindazole | Boc | Pinacol vinyl boronate | 46% | 26% | [5] |
| 3-Iodo-5-nitroindazole | None | Pinacol vinyl boronate | 87% | - | [5] |
| N-Boc-3-iodo-5-nitroindazole | Boc | Pinacol vinyl boronate | 86% (deprotected starting material) | 13% | [5] |
It is important to note that the Boc group can be labile and may be cleaved in situ under certain Suzuki coupling conditions, such as elevated temperatures or the use of strong bases.[5] This can be advantageous if the final target is the N-H indole, as it combines the coupling and deprotection steps into a single operation. However, if the Boc group is intended to be retained in the final product, careful optimization of reaction conditions is necessary.
Experimental Protocols
Below are representative experimental procedures for the Suzuki coupling of both an unprotected and a Boc-protected bromoindole.
Experimental Protocol 1: Suzuki-Miyaura Coupling of Unprotected 6-Chloroindole
-
Materials: 6-chloroindole (1.00 mmol), phenylboronic acid (1.50 mmol), P1 precatalyst (1.0–1.5 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), and H₂O (1 mL).[1]
-
Procedure: A reaction vessel is charged with 6-chloroindole, phenylboronic acid, K₃PO₄, and the P1 precatalyst. Dioxane and water are added, and the mixture is sparged with argon for 15 minutes. The reaction is then heated to 60 °C and stirred for 5-8 hours until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 6-phenylindole.[1]
Experimental Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-bromoindazole
-
Materials: N-Boc-5-bromoindazole (1 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), Pd(dppf)Cl₂ (10 mol%), K₂CO₃ (2 mmol), and anhydrous dimethoxyethane (DME) (10 mL).[4]
-
Procedure: To a solution of N-Boc-5-bromoindazole in anhydrous DME under an argon atmosphere, N-Boc-2-pyrroleboronic acid, K₂CO₃, and Pd(dppf)Cl₂ are added. The reaction mixture is heated to 80 °C and stirred for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the coupled product.[4]
Logical Workflow: A Visual Comparison
The decision to use a protecting group introduces additional steps into a synthetic sequence. The following diagram illustrates the comparative workflows for the synthesis of a generic arylated indole.
Caption: Comparative workflow for indole arylation.
The diagram clearly shows the additional protection and deprotection steps required when using the Boc strategy. While this adds to the step count, the increased reliability and yield of the crucial Suzuki coupling step often justify this approach.
Conclusion
The use of Boc protection in indole Suzuki couplings offers significant advantages in terms of reaction efficiency, reliability, and substrate scope. By mitigating the inhibitory effects of the acidic N-H proton, Boc protection generally leads to higher yields and more predictable outcomes compared to couplings with unprotected indoles. While the strategy necessitates additional synthetic steps for protection and deprotection, the improved performance of the core C-C bond-forming reaction often makes it the preferred method for the synthesis of complex indole-containing molecules in research and drug development. The potential for in situ deprotection further adds to the strategic considerations, offering a streamlined path to N-H functionalized indoles under specific reaction conditions. The choice between a protected and unprotected strategy should be made based on the specific substrate, desired final product, and the overall synthetic plan.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Applications of N-Boc-Indole-2-Boronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of N-Boc-indole-2-boronic acid, a versatile building block in modern organic chemistry. We offer an objective comparison of its performance against relevant alternatives, supported by experimental data, to aid researchers in selecting the optimal reagents for their synthetic endeavors. Detailed experimental protocols for key reactions are also provided.
Introduction to this compound
This compound is an aromatic heterocyclic organic compound that has gained significant traction as a key intermediate in the synthesis of complex molecules.[1] The presence of the boronic acid group at the 2-position of the indole (B1671886) scaffold, combined with the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, imparts unique reactivity and stability, making it a valuable tool in various synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3]
Indole derivatives are of immense interest due to their prevalence in biologically active compounds and natural products.[1][2] Consequently, the ability to functionalize the indole core at specific positions is crucial for the development of new pharmaceuticals and materials. This compound serves as a stable, efficient, and versatile precursor for the introduction of the indole-2-yl moiety into a wide range of organic molecules.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a primary application of this compound, facilitating the synthesis of 2-arylindoles, which are common motifs in medicinal chemistry. The Boc protecting group plays a crucial role in the reactivity and stability of the indole boronic acid.
Comparison with Alternatives
While a direct head-to-head quantitative comparison in a single study under identical conditions is scarce in the literature, a qualitative and semi-quantitative analysis reveals key differences in the performance of this compound compared to its unprotected counterpart and the isomeric indole-3-boronic acid.
When the indole derivative is the boronic acid partner in the Suzuki-Miyaura coupling, the nature of the nitrogen substituent significantly influences the reaction yield. Generally, the reactivity trend is as follows:
Unprotected Indole-2-boronic Acid > this compound > N-Tos-Indole-2-Boronic Acid [4]
This trend suggests that while the Boc group offers stability and improved handling properties, it can slightly diminish the reactivity compared to the unprotected indole, likely due to steric hindrance. However, it consistently outperforms the more electron-withdrawing tosyl (Tos) protecting group.
In contrast, when the indole moiety is the halide partner and the aryl group is the boronic acid, the presence of a Boc or Tos protecting group on the indole nitrogen does not significantly affect the reaction yields.[4]
Table 1: Comparative Performance of Indole Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Protecting Group | General Reactivity/Yield | Key Considerations |
| This compound | Boc | Good to Excellent | Offers a balance of stability and reactivity. The Boc group can be easily removed under acidic conditions. |
| Unprotected Indole-2-Boronic Acid | None | Often Highest | Can be less stable and more prone to side reactions. The unprotected N-H can sometimes interfere with the catalytic cycle.[5] |
| Indole-3-Boronic Acid | None or Protected | Variable | Reactivity is dependent on the specific reaction conditions and coupling partner. The 3-position is electronically different from the 2-position. |
| N-Tos-Indole-2-Boronic Acid | Tosyl | Generally Lower | The strongly electron-withdrawing nature of the tosyl group can deactivate the boronic acid towards transmetalation.[4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the lithiation of N-Boc-indole followed by quenching with a borate (B1201080) ester.[2]
Experimental Procedure:
-
To a solution of 1-Boc-indole (0.201 mol) and triisopropyl borate (0.302 mol) in tetrahydrofuran (B95107) (500 mL) at 0°C under a nitrogen atmosphere, a 2 M solution of lithium diisopropylamide (LDA) (0.241 mol) is added dropwise.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by adjusting the pH to 7 with dilute HCl.
-
The mixture is filtered, and the organic phase is separated.
-
The aqueous phase is extracted three times with ethyl acetate (B1210297).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from ethyl acetate to yield this compound as an off-white solid.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a typical Suzuki-Miyaura reaction to synthesize a 2-aryl-N-Boc-indole.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
Experimental Procedure:
-
In a reaction vessel, combine this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-N-Boc-indole.
Applications in Medicinal Chemistry: Synthesis of a JNK-3 Inhibitor
This compound is a valuable building block in the synthesis of biologically active molecules, including kinase inhibitors. One notable example is its use in the synthesis of inhibitors of c-Jun N-terminal kinase 3 (JNK-3), a therapeutic target for neurodegenerative diseases.[5] The 2-substituted indole scaffold is a common feature in many JNK inhibitors.
The synthesis of a JNK-3 inhibitor can be achieved through a Suzuki-Miyaura coupling between a functionalized chloroindazole and an indole boronic acid derivative, followed by a C-N bond-forming reaction.[5]
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic processes involving this compound.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of 2-arylindoles via the Suzuki-Miyaura cross-coupling reaction. While unprotected indole-2-boronic acid may offer slightly higher yields in some cases, the N-Boc protected variant provides a good balance of reactivity, stability, and ease of handling, making it a preferred choice for many synthetic applications. Its utility is further demonstrated in the synthesis of complex, biologically active molecules such as JNK-3 inhibitors. The choice between this compound and its alternatives should be guided by the specific requirements of the target molecule and the overall synthetic strategy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of N-Boc-Indole-2-Boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Boc-indole-2-boronic acid in key organic reactions, offering insights into its performance against alternative reagents. The content is supported by experimental data to aid in the selection of appropriate synthetic strategies.
Introduction
This compound is a pivotal reagent in organic synthesis, particularly for the construction of complex molecules containing the indole (B1671886) scaffold, a common motif in pharmaceuticals and biologically active compounds. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen plays a crucial role in modulating the reactivity and solubility of the molecule, influencing reaction outcomes. This guide delves into the mechanistic aspects of these reactions and presents a data-driven comparison of this compound with its unprotected counterpart.
Suzuki-Miyaura Coupling: The Influence of N-Protection
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[1] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The choice of protecting group on the indole nitrogen can significantly impact the efficiency of the coupling reaction.
A study comparing the performance of unprotected indole-2-boronic acid, this compound, and N-Tos-indole-2-boronic acid in the Suzuki-Miyaura coupling with phenyl bromide revealed that the unprotected version afforded the highest yield. When reacting with phenyl bromides, yields were highest in the absence of protection, lower with the Boc group, and lowest with the tosyl group. This suggests that the electronic and steric effects of the protecting group can influence the transmetalation step of the catalytic cycle.
Conversely, when the coupling partners were swapped, with 5-bromo-1-Boc-indole reacting with phenylboronic acid, a high yield of 95% was achieved. This indicates that the role of the protecting group is context-dependent, and high yields can be obtained with the N-Boc derivative when it is the halide partner in the reaction.
Comparative Performance in Suzuki-Miyaura Coupling
| Indolylboronic Acid Derivative | Coupling Partner | Product | Yield (%) |
| Indole-2-boronic acid | Phenyl bromide | 2-Phenyl-1H-indole | 75 |
| This compound | Phenyl bromide | 1-Boc-2-phenyl-indole | 68 |
| N-Tos-indole-2-boronic acid | Phenyl bromide | 2-Phenyl-1-tosyl-indole | 55 |
| 5-Bromo-1-Boc-indole | Phenylboronic acid | 1-Boc-5-phenyl-indole | 95 |
Data compiled from studies on Suzuki-Miyaura couplings of indolylboronic acids.
Chan-Lam Coupling: Forging Carbon-Nitrogen Bonds
The Chan-Lam coupling provides a valuable route to form carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[2] The reaction is attractive due to its often mild conditions, which can sometimes be performed at room temperature and open to the air.[2] The proposed mechanism involves the formation of a copper-aryl complex, which can then undergo reductive elimination to form the desired product.[3]
While extensive data exists for the Chan-Lam coupling of various arylboronic acids, specific quantitative comparisons involving this compound are less prevalent in the literature. However, the general principles of the reaction are applicable. The N-Boc group is expected to influence the electronic properties of the indole ring and its interaction with the copper catalyst.
In the absence of direct comparative studies, a general protocol for the Chan-Lam amination of benzylic boronic esters can be adapted for this compound. The reaction of anilines with benzylic and allylic boronic esters has been shown to proceed efficiently, suggesting that this compound would be a viable substrate for forming N-aryl and N-alkyl indoles.[4][5][6]
General Performance in Chan-Lam Coupling
| Boronic Acid/Ester | Amine/Alcohol | Product Type | General Yield Range (%) |
| Arylboronic Acids | Anilines, Amines, Phenols | N-Aryl, O-Aryl compounds | Moderate to Excellent |
| Benzylic Boronic Esters | Anilines | N-Benzyl anilines | Good to Excellent[4][5][6] |
| This compound | Amines, Anilines, Phenols | 2-(Amino/Oxy)-1-Boc-indoles | Data not widely available |
General yield expectations based on analogous reactions.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DME/water or toluene)
Procedure:
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Chan-Lam Coupling of this compound with an Amine (General Protocol)
Materials:
-
This compound
-
Amine or aniline
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (e.g., pyridine (B92270) or Et₃N)
-
Solvent (e.g., CH₂Cl₂ or THF)
-
Optional: Oxidant (e.g., air, oxygen, or TEMPO)
Procedure:
-
To a reaction flask, add the amine (1.0 equiv.), this compound (1.5 equiv.), and the copper catalyst (10-20 mol%).
-
Add the base (2.0 equiv.) and the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating, often open to the air to facilitate oxidation of Cu(I) to Cu(II).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanistic Diagrams
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 2-substituted indoles. In Suzuki-Miyaura couplings, the Boc protecting group can influence reaction yields, with unprotected indole-2-boronic acid sometimes offering superior performance depending on the reaction partners. For Chan-Lam couplings, while specific comparative data is limited, the general reactivity of arylboronic acids suggests that this compound is a promising substrate for the formation of C-N and C-O bonds. The choice of whether to use the protected or unprotected indole boronic acid will depend on the specific synthetic target, the nature of the coupling partner, and the desired reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with N-Boc-Indole-2-Boronic Acid
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of 2-Aryl-N-Boc-Indoles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers working with indole (B1671886) derivatives, a common scaffold in pharmaceuticals and biologically active compounds, the coupling of N-Boc-indole-2-boronic acid with aryl halides is a critical transformation. The choice of the palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and overall efficiency. This guide provides an objective comparison of commonly employed palladium catalysts for this specific application, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is highly dependent on the specific substrates, ligands, and reaction conditions. While direct comparative data for this compound is often embedded within broader synthetic studies, a systematic screening of palladium catalysts in a closely related system provides valuable insights. The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of an N-Boc-protected five-membered heteroaryl boronic acid with a brominated heterocycle, a reaction system analogous to the coupling of this compound.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ (integrated) | K₂CO₃ | DME | 80 | 2 | 45 |
| Pd(OAc)₂ | None added | K₂CO₃ | DME | 80 | 2 | 20 |
| PdCl₂(dppf) | dppf (integrated) | K₂CO₃ | DME | 80 | 2 | 85 |
| Pd₂(dba)₃ | None added | K₂CO₃ | DME | 80 | 2 | 30 |
Data adapted from a study on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which serves as a good proxy for the reactivity of this compound.[1]
Key Observations:
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) emerges as the most effective catalyst in this comparative screening, delivering a significantly higher yield (85%) under the tested conditions.[1] The dppf ligand is a well-known, robust ligand for cross-coupling reactions, often providing a good balance of activity and stability to the catalytic system.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , a classic and versatile catalyst, provides a moderate yield (45%).[1] While effective in many applications, it can be sensitive to air and moisture.
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) , often used as catalyst precursors with external ligands, show lower efficacy in the absence of a suitable phosphine (B1218219) ligand in this specific system.[1] Their performance is highly dependent on the addition of appropriate ligands, such as the bulky and electron-rich Buchwald ligands (e.g., XPhos, SPhos), which are known to be highly effective for coupling sterically hindered or challenging heteroaryl substrates.
Experimental Protocols
A generalized and robust protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide is provided below. This protocol is based on commonly successful conditions reported in the literature for similar transformations.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-N-Boc-indole.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Based on comparative data from analogous systems, PdCl₂(dppf) is a highly recommended starting point, demonstrating superior performance over other common palladium sources like Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ when used without additional ligands. For more challenging substrates, the use of Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized, bulky phosphine ligands (e.g., Buchwald ligands) may offer enhanced reactivity. Researchers should consider the specific nature of their aryl halide coupling partner and perform a preliminary screening of catalysts and conditions to identify the optimal system for their desired transformation. The provided experimental protocol and workflow diagrams offer a solid foundation for developing a robust and efficient synthesis of 2-aryl-N-Boc-indoles.
References
Safety Operating Guide
Proper Disposal of N-Boc-indole-2-boronic acid: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of N-Boc-indole-2-boronic acid is critical for ensuring personnel safety and regulatory compliance within research, discovery, and development environments. This document outlines the necessary operational plans, personal protective equipment (PPE), and step-by-step disposal procedures for this flammable and irritant solid chemical. Adherence to these protocols is vital to minimize risks and prevent environmental contamination.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following key characteristics:
-
Flammability: A flammable solid that requires careful handling to avoid ignition sources.
-
Irritation: Causes skin and serious eye irritation.
-
Respiratory Effects: May cause respiratory irritation.
Due to these hazards, all handling and disposal operations must be conducted with appropriate engineering controls, such as a fume hood, and while wearing the prescribed personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield may be required for splash hazards. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves). | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required if dusts are generated and engineering controls are insufficient. | Prevents inhalation of the powdered compound. |
Step-by-Step Disposal Protocol
The primary and mandated disposal route for this compound is through a licensed hazardous waste disposal service. In-lab deactivation or neutralization is not recommended without a validated procedure and explicit approval from your institution's Environmental Health and Safety (EHS) office.
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: All chemical waste must be properly characterized. This compound waste should be classified as a flammable solid and an irritant.
-
Packaging:
-
Carefully transfer the solid waste into a suitable, labeled container designated for hazardous waste.
-
The container must be made of a compatible material with a tightly fitting cap and must be kept closed at all times except when adding waste.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (Flammable Solid, Irritant).
-
Ensure the date of accumulation is recorded on the label.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be a flammable materials safety cabinet or a well-ventilated area away from heat, sparks, and open flames.
-
-
Arrange for Pickup: Follow your institution's specific procedures for hazardous waste collection. Contact your EHS office to schedule a pickup.
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated before disposal to ensure the safety of custodial staff and prevent environmental contamination.
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The first rinseate, and subsequent rinses, must be collected and disposed of as hazardous waste. Transfer the rinseate to your hazardous waste container for flammable liquids.
-
-
Final Disposal of the Container:
-
After triple-rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label.
-
The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the material.
-
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is substantial or poses a fire hazard, contact your institution's emergency response team.
-
-
Cleanup of Minor Spills:
-
Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Avoid generating dust.
-
Gently cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Using non-sparking tools, carefully sweep up the absorbed material and place it into a suitable container for hazardous waste disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
-
Waste Disposal: Label the container with the spilled chemical's name and "Spill Debris" and arrange for disposal through your institution's hazardous waste program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-indole-2-boronic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of N-Boc-indole-2-boronic acid (CAS No. 213318-44-6). Adherence to these protocols is essential for ensuring the safety of researchers and maintaining the integrity of experimental work. This guide is intended for professionals in research, development, and other scientific fields.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure and mitigate risks associated with handling this compound, which is classified as a flammable solid and can cause skin and respiratory irritation.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield is required when there is a splash hazard.[4][5] | Protects eyes from airborne dust particles and accidental splashes of solvents or solutions containing the compound. |
| Hand Protection | Chemically resistant nitrile gloves. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[4][5][6] | Prevents direct skin contact with the chemical. Proper glove removal technique is critical to avoid cross-contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[6] | Protects skin and personal clothing from accidental spills and contact with the flammable solid. |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask or higher is required when handling the solid compound outside of a certified fume hood or glovebox to prevent inhalation of dust.[3][6][7][8] | This compound is a solid, and dust generation during handling poses an inhalation risk.[4] |
Operational Plan: Step-by-Step Handling Procedure
The following protocol must be strictly followed to ensure safe handling. Given that boronic acids can be sensitive to air and moisture, taking precautions to work in an inert environment is a best practice.[9]
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4]
-
Prepare a designated work area, preferably within a chemical fume hood or an inert atmosphere glovebox.[10]
-
Clear the work area of all flammable materials and unnecessary equipment.[11]
-
Assemble and dry all necessary glassware in an oven prior to use.[12][13]
2. Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
3. Handling and Transfer:
-
Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if the compound's stability is a concern for the intended application.[9]
-
To minimize dust generation, use appropriate tools such as a spatula for transferring the solid.[4]
-
Keep the container tightly sealed when not in use.[2][4] The compound should be stored at -20°C.[3][8][14]
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[2]
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[6]
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of any excess or unwanted this compound as hazardous chemical waste in a designated, properly labeled container.[6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing papers, gloves, and paper towels, must also be disposed of as hazardous waste.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The cleaned container can then be disposed of according to institutional and local regulations.[6]
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound.
Caption: A flowchart illustrating the key stages of safely handling this compound.
References
- 1. 1-Boc-吲哚-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound = 95 213318-44-6 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 1-Boc-吡咯-2-硼酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. fauske.com [fauske.com]
- 11. research.unl.edu [research.unl.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
